Technical Documentation Center

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
  • CAS: 311340-89-3

Core Science & Biosynthesis

Exploratory

Comprehensive Safety Data Sheet (SDS) and Handling Guidelines for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in Drug Discovery

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate serves as a critica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate serves as a critical intermediate in the synthesis of advanced kinase inhibitors[1][2]. This whitepaper provides an in-depth, mechanistically grounded guide to the chemical properties, toxicological profile, and self-validating laboratory workflows required to safely and effectively handle this compound.

Chemical Identity & Quantitative Properties

To establish a baseline for experimental design, the core quantitative data for this intermediate is summarized below[3][4]:

PropertyValue / Description
Chemical Name Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
CAS Registry Numbers 311340-89-3 / 503175-53-9
Molecular Formula C₁₈H₁₅N₃O₂
Molecular Weight 305.34 g/mol
Appearance Solid (Off-white to pale yellow powder)
Signal Word Warning (Irritant)
Key Structural Features Pyrimidine core, Pyridine ring, Phenyl ring, Ethyl ester

Mechanistic Context & Application in Medicinal Chemistry

Understanding why a compound is used informs how it should be handled. The pyrimidine ring is a well-documented isostere of the adenine ring of ATP[1]. This structural mimicry allows pyrimidine derivatives to anchor deeply into the highly conserved hinge region of kinase active sites (such as Src, EGFR, and CDKs)[2][5].

The addition of the pyridine and phenyl rings provides the necessary hydrophobic and hydrogen-bonding interactions to achieve target selectivity[5]. The ethyl carboxylate group at the 5-position is not typically the final pharmacophore; rather, it is a versatile synthetic handle. It is routinely subjected to ester hydrolysis to yield a carboxylic acid, which is then coupled with various amines to form amides—critical motifs that act as bioisosteres to improve metabolic stability and target affinity[6].

G A Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine- 5-carboxylate (Starting Material) B Ester Hydrolysis (LiOH, THF/H2O) A->B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D E Target Kinase Inhibitor (ATP Competitive) D->E

Workflow for synthesizing kinase inhibitors from the pyrimidine carboxylate scaffold.

Hazard Identification & Toxicological Profile

Safety protocols must be driven by chemical causality rather than rote memorization. This compound is classified under the Globally Harmonized System (GHS) as a hazardous irritant[4].

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity: The compound's high lipophilicity, driven by the phenyl and pyrimidine rings, allows it to rapidly partition into the lipid bilayers of the stratum corneum and mucous membranes. Once embedded in biological tissues, the nitrogen atoms within the pyridine and pyrimidine rings act as strong hydrogen-bond acceptors, disrupting native protein structures and triggering localized inflammation (irritation)[4]. Furthermore, the ethyl carboxylate group can undergo slow enzymatic hydrolysis in vivo, locally altering cellular pH and contributing to tissue stress[7][8]. Under fire conditions, thermal decomposition fractures the heterocycles, emitting highly toxic nitrogen oxides (NOx) and carbon monoxide[4].

Standard Operating Procedures (SOP): Safe Handling & Experimental Workflows

As a Senior Application Scientist, I mandate that all experimental protocols be designed as self-validating systems . You must not proceed to the next step without empirical confirmation that the previous step was successful.

Protocol: Base-Catalyzed Ester Hydrolysis

This workflow details the conversion of the ethyl ester to the active carboxylic acid intermediate.

  • Preparation & Dispensing: Conduct all operations inside a certified chemical fume hood. Don appropriate PPE: nitrile gloves, safety goggles, and a flame-resistant lab coat[4].

  • Dissolution: Suspend 1.0 equivalent of the compound in a 3:1 mixture of Tetrahydrofuran (THF) and water.

    • Causality: THF solubilizes the highly lipophilic organic starting material, while water is required to dissolve the inorganic base (LiOH).

    • Self-Validation Check: Visually inspect the mixture. It must form a homogeneous solution or a highly dispersed, fine suspension. If large aggregates remain, the subsequent biphasic reaction will suffer from heterogeneous kinetics and incomplete conversion.

  • Reagent Addition: Add 2.0 equivalents of LiOH·H₂O portion-wise at 0°C.

    • Causality: The hydrolysis of the ester is mildly exothermic. Cooling prevents the generation of localized hot spots that could lead to the degradation of the pyrimidine ring or the volatilization of THF.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 4–6 hours.

    • Self-Validation Check: Do not assume completion based on time. Aliquot 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze via LC-MS. The reaction is only complete when the starting material peak ( m/z≈306 [M+H]⁺) is entirely replaced by the product peak ( m/z≈278 [M+H]⁺).

  • Quenching & Isolation: Acidify the mixture to pH 3–4 using 1M HCl.

    • Causality: Acidification protonates the newly formed carboxylate salt into a neutral carboxylic acid. This drastically reduces its aqueous solubility, forcing the product to precipitate out of the aqueous layer for high-yield filtration.

G A Weighing & Dispensing (Fume Hood, PPE) B Dissolution in THF/H2O (Visual Validation) A->B C Base Addition (Controlled Exotherm at 0°C) B->C D Reaction Monitoring (LC-MS Validation) C->D E Quenching & Workup (Acidification & Filtration) D->E

Self-validating experimental workflow for the safe handling and reaction of the compound.

Emergency Response & Spill Management

In the event of accidental exposure or containment failure, execute the following steps immediately[4]:

  • Skin Contact: Wash the affected area with copious amounts of running water and a non-abrasive soap for a minimum of 15 minutes. Causality: Water alone cannot remove this highly lipophilic compound; the surfactants in soap are mechanistically required to emulsify and lift the chemical from the skin. Apply an emollient afterward.

  • Eye Contact: Flush eyes continuously with clean, running water for 15 minutes, ensuring the upper and lower eyelids are lifted to clear trapped particulates. Seek immediate ophthalmic medical attention.

  • Spill Mitigation: Evacuate non-essential personnel. Wear a respirator and heavy rubber gloves. Do not sweep dry. Dry sweeping generates inhalable dust, exacerbating the H335 respiratory hazard. Moisten the spill lightly with a compatible solvent (e.g., isopropanol) to suppress dust generation. Absorb the slurry with an inert material (vermiculite or sand), scoop into a chemically resistant container, and seal for hazardous waste disposal.

Storage & Stability Guidelines

To maintain the structural integrity of the compound for downstream drug discovery applications:

  • Environmental Controls: Store in a tightly closed container in a cool, dry, and well-ventilated environment. Keep strictly isolated from strong oxidizing agents and strong acids[4].

  • Degradation Pathways: The ethyl ester moiety is susceptible to slow, ambient hydrolysis if exposed to atmospheric moisture over prolonged periods, particularly if trace acidic or basic impurities are present[8][9].

  • Best Practice: Store the bulk powder under an inert atmosphere (Argon or Nitrogen) and desiccate to maximize shelf life and ensure reproducible reaction yields.

References

  • Matrix Scientific. "SAFETY DATA SHEET: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (Catalog 131081)." Matrix Scientific SDS Repository. URL: [Link]

  • Teli, G., et al. "Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase." Journal of Biomolecular Structure and Dynamics, 2023. URL:[Link]

  • Frontiers in Chemistry. "A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship." Frontiers, 2021. URL: [Link]

  • ACS Publications. "Hydrolases in the Stereoselective Synthesis of N-Heterocyclic Amines and Amino Acid Derivatives." Chemical Reviews, 2011. URL: [Link]

  • National Institutes of Health (NIH). "7-N-Substituted-3-oxadiazole Quinolones with Potent Antimalarial Activity Target the Cytochrome bc1 Complex." PMC, 2018. URL:[Link]

Sources

Foundational

Unlocking the Therapeutic Potential: A Technical Guide to Characterizing the Receptor Binding Affinity of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

This guide provides a comprehensive, in-depth framework for the characterization of the receptor binding affinity of the novel compound, Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. Designed for researchers, sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth framework for the characterization of the receptor binding affinity of the novel compound, Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will proceed from theoretical foundations to practical, validated experimental protocols, equipping you with the knowledge to thoroughly assess the therapeutic potential of this and other novel chemical entities.

Introduction: The Promise of Pyrimidines and the Imperative of Affinity

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a novel molecule belonging to this promising class of compounds. Its unique substitution pattern suggests the potential for novel pharmacology, but before its therapeutic value can be understood, a fundamental question must be answered: to what does it bind, and how strongly?

Receptor binding affinity is the cornerstone of pharmacology. It quantifies the strength of the interaction between a ligand (our compound) and its molecular target (a receptor). This interaction is the initial, critical event that triggers a cascade of downstream cellular responses, ultimately leading to a physiological effect. A high binding affinity is often a prerequisite for a potent drug, as it allows the compound to exert its effect at low concentrations, minimizing the potential for off-target effects. Therefore, the rigorous characterization of the receptor binding affinity of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is the first and most critical step in its journey from a novel molecule to a potential therapeutic agent.

The First Challenge: Identifying Potential Molecular Targets

As Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a novel compound, its biological targets are unknown. A rational, multi-pronged approach is therefore required to identify and prioritize potential protein partners. This process combines computational prediction with an analysis of the existing landscape of pyrimidine-based drugs.

In Silico Target Prediction: A Data-Driven Approach

Computational, or in silico, target prediction methods leverage vast databases of known drug-target interactions to predict the likely binding partners of a novel compound based on its chemical structure.[1][2] These methods can be broadly categorized into:

  • Ligand-based methods: These approaches compare the structure of our query compound to a library of molecules with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-based methods: If the three-dimensional structure of potential protein targets is known, molecular docking simulations can be employed to predict the binding pose and estimate the binding energy of our compound within the protein's binding site.

A recommended strategy is to utilize a consensus approach, employing multiple target prediction tools to identify a list of high-probability targets. Several web-based platforms and software are available for this purpose.

Learning from the Known: The Power of Analogs

The pyrimidine scaffold is a well-trodden path in drug discovery. A thorough literature and database search for structurally similar compounds with known biological targets can provide invaluable clues. For instance, many pyrimidine derivatives are known to be kinase inhibitors.[3] By identifying the specific kinases targeted by compounds with a similar substitution pattern to Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, we can generate a focused list of candidate receptors for experimental validation.

Overall Workflow for Target Identification and Affinity Characterization

G cluster_0 Target Identification cluster_1 Experimental Validation In Silico Prediction In Silico Prediction Target Prioritization Target Prioritization In Silico Prediction->Target Prioritization Analog-Based Search Analog-Based Search Analog-Based Search->Target Prioritization Radioligand Binding Assay Radioligand Binding Assay Target Prioritization->Radioligand Binding Assay Data Analysis Data Analysis Radioligand Binding Assay->Data Analysis Surface Plasmon Resonance Surface Plasmon Resonance Surface Plasmon Resonance->Data Analysis Isothermal Titration Calorimetry Isothermal Titration Calorimetry Isothermal Titration Calorimetry->Data Analysis Lead Optimization Lead Optimization Data Analysis->Lead Optimization G Receptor_Preparation Receptor Preparation Assay_Setup Assay Setup (Receptor + Radioligand + Test Compound) Receptor_Preparation->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Separation of Bound/Free Ligand (Filtration) Incubation->Filtration Scintillation_Counting Quantification of Radioactivity Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

Caption: Step-by-step workflow for a typical radioligand competition binding assay.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Analysis

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions. [4]In an SPR experiment, one of the interacting molecules (the ligand, typically the receptor) is immobilized on a sensor chip surface, and the other molecule (the analyte, our test compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.

The key advantage of SPR is its ability to provide kinetic information about the binding interaction, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (Kd = koff/kon).

  • Ligand Immobilization: Covalently immobilize the purified target receptor onto a suitable sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in a suitable running buffer.

  • Binding Analysis:

    • Inject the running buffer over the sensor surface to establish a stable baseline.

    • Inject the different concentrations of the test compound over the sensor surface and monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Regeneration: Inject a regeneration solution to remove the bound analyte from the ligand, preparing the sensor surface for the next injection.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface data and buffer blanks.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine the kon, koff, and Kd values.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a highly quantitative, label-free technique that directly measures the heat released or absorbed during a binding event. [5]This allows for the determination of not only the binding affinity (Kd) and stoichiometry (n) of the interaction but also the thermodynamic parameters, including the enthalpy (ΔH) and entropy (ΔS) of binding.

In an ITC experiment, a solution of the ligand (our test compound) is titrated into a solution of the macromolecule (the receptor) in a sample cell. The heat change associated with each injection is measured and plotted against the molar ratio of ligand to macromolecule.

  • Sample Preparation: Prepare solutions of the purified receptor and Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in the same, well-matched buffer to minimize heats of dilution. Degas both solutions thoroughly.

  • ITC Experiment:

    • Load the receptor solution into the sample cell and the test compound solution into the injection syringe.

    • Perform a series of small injections of the test compound into the receptor solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to receptor.

    • Fit the data to a suitable binding model (e.g., a single-site binding model) using the ITC analysis software to determine the Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS .

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in a well-structured table.

ParameterRadioligand BindingSurface Plasmon ResonanceIsothermal Titration Calorimetry
Ki (nM) Calculated value--
Kd (nM) -Calculated valueCalculated value
kon (M⁻¹s⁻¹) -Calculated value-
koff (s⁻¹) -Calculated value-
Stoichiometry (n) --Calculated value
ΔH (kcal/mol) --Calculated value
-TΔS (kcal/mol) --Calculated value

A lower Ki or Kd value indicates a higher binding affinity. The kinetic parameters, kon and koff, provide insights into the speed of binding and the stability of the complex. The thermodynamic data from ITC can help to understand the driving forces of the binding interaction (i.e., whether it is enthalpy-driven or entropy-driven).

Conclusion: From Affinity to Efficacy

The successful characterization of the receptor binding affinity of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a critical milestone in its development as a potential therapeutic agent. The data obtained from the methodologies outlined in this guide will provide a solid foundation for subsequent studies, including the assessment of its functional activity (i.e., whether it is an agonist or antagonist) and its selectivity for the identified target(s) over other receptors. By following this rigorous, evidence-based approach, researchers can confidently advance the most promising compounds into the next stages of the drug discovery pipeline.

References

  • Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. (n.d.). Retrieved from [Link]

  • Strategies for the discovery of novel tyrosine kinase inhibitors with anticancer activity. (1998). PubMed. Retrieved from [Link]

  • GPCR Signaling Pathway. (2023, February 6). GeeksforGeeks. Retrieved from [Link]

  • Schematic diagram of GPCRs signaling steps, A)-G protein-dependent... (n.d.). ResearchGate. Retrieved from [Link]

  • Signaling pathways of Receptor Tyrosine Kinase and GPCRs implicated in... (n.d.). ResearchGate. Retrieved from [Link]

  • Signaling Pathways of Tyrosine Kinase Receptors. (n.d.). Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • Drug Discovery Process. (n.d.). SciSpace. Retrieved from [Link]

  • Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. (2021, November 15). Frontiers. Retrieved from [Link]

  • Schematic flow chart summarizing the process of drug discovery and the... (n.d.). ResearchGate. Retrieved from [Link]

  • Drug Pipeline Diagram. (n.d.). SciSpace. Retrieved from [Link]

  • Guide to SPR Data Processing on the ProteOn™ XPR36 System. (2013, August 13). Bio-Radiations. Retrieved from [Link]

  • CELL SIGNALING - GPCR and role of second messenger ( c-AMP). (n.d.). Retrieved from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (n.d.). PMC. Retrieved from [Link]

  • SPR Sensorgram Explained. (2020, October 16). Affinité Instruments. Retrieved from [Link]

  • Top 10 Drug Discovery Process Flow Chart PowerPoint Presentation Templates in 2026. (n.d.). Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). ResearchGate. Retrieved from [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. (n.d.). KAUST Repository. Retrieved from [Link]

  • Identification of novel kinase inhibitors by targeting a kinase-related apoptotic protein-protein interaction network in HeLa cells. (2014, June 15). PubMed. Retrieved from [Link]

  • Drug Development Process Flowchart. (2022, May 16). EdrawMax Template. Retrieved from [Link]

  • How does ITC measure the binding constant for a single set of binding site model? (2015, June 6). Retrieved from [Link]

  • Equation: One site -- Total binding. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. (2019, November 19). Retrieved from [Link]

  • Top 10 tips for high quality SPR data. (2023, May 19). Nicoya Lifesciences. Retrieved from [Link]

  • Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. (2019, November 29). bioRxiv. Retrieved from [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics. (n.d.). PMC. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26). Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance. (2023, February 13). The Biochemist. Retrieved from [Link]

  • Fit a single-site binding model to ITC data using pytc. (2017, June 16). YouTube. Retrieved from [Link]

  • Strategies for Targeting Kinases. (2023). Retrieved from [Link]

  • G-protein Coupled Receptors (GPCRs). (2023, August 31). Biology LibreTexts. Retrieved from [Link]

  • Receptor binding - Saturation binding. (n.d.). GraphPad Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • GPCR Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • In vitro receptor binding assays: General methods and considerations. (n.d.). ResearchGate. Retrieved from [Link]

  • Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. (2020, September 26). MDPI. Retrieved from [Link]

  • Routine ITC Data Analysis and Fitting. (n.d.). Retrieved from [Link]

  • Analyzing Data with GraphPad Prism. (n.d.). Retrieved from [Link]

  • The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). Retrieved from [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3. (2019, March 19). Retrieved from [Link]

  • ITC Expert User's Manual. (n.d.). Retrieved from [Link]

  • A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. (2018, March 10). PMC. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Synthesis Protocol for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS: 503175-53-9)[1][2] Introduction & Synthetic Rationale The synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS: 503175-53-9)[1][2]

Introduction & Synthetic Rationale

The synthesis of highly functionalized pyrimidines is a cornerstone of modern medicinal chemistry. Pyrimidine scaffolds are ubiquitous in targeted therapeutics, particularly kinase inhibitors, due to their robust hydrogen-bonding capabilities and structural mimicry of natural nucleobases[3]. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate represents a versatile 2,4,5-trisubstituted architecture, providing distinct vectors for structure-activity relationship (SAR) exploration.

Strategic Approach: To construct this core, we employ a highly efficient, transition-metal-free[3+3] atom-economic annulation[4][5]. The methodology utilizes a β-enaminone (ethyl 2-benzoyl-3-(dimethylamino)acrylate) as a 1,3-dielectrophile and an amidine (isonicotinamidine) as a 1,3-dinucleophile[6]. This approach bypasses the need for pre-functionalized halogenated pyrimidines and expensive palladium catalysts, constructing the heterocycle directly from acyclic precursors.

Workflow A Ethyl benzoylacetate + DMF-DMA B Stir neat at 90°C (4 hours) A->B C Evaporate volatiles (Intermediate Enaminone) B->C F Reflux at 80°C (8-12 hours) C->F D Isonicotinamidine HCl + K2CO3 in EtOH E Free-base generation (15 mins, RT) D->E E->F G Precipitation in Ice-Water & Filtration F->G H Target Pyrimidine: Ethyl 4-phenyl-2-pyridin-4-yl pyrimidine-5-carboxylate G->H

Figure 1: Two-step synthetic workflow for the target pyrimidine.

Quantitative Reaction Parameters

The following tables summarize the stoichiometry for a standard 100 mmol preparative scale, which yields sufficient intermediate quantities for downstream parallel derivatization.

Table 1: Step 1 - Enaminone Synthesis

Reagent MW ( g/mol ) Equivalents mmol Mass / Volume
Ethyl benzoylacetate 192.21 1.0 100 19.2 g

| DMF-DMA | 119.16 | 1.5 | 150 | 17.9 g (19.9 mL) |

Table 2: Step 2 - Pyrimidine Annulation

Reagent MW ( g/mol ) Equivalents mmol Mass / Volume
Enaminone Intermediate 247.29 1.0 100 ~24.7 g (Crude)
Isonicotinamidine HCl 157.60 1.1 110 17.3 g
Potassium carbonate (K₂CO₃) 138.21 2.0 200 27.6 g

| Ethanol (Absolute) | 46.07 | Solvent | - | 120 mL |

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate
  • Initiation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate (19.2 g, 100 mmol).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (19.9 mL, 150 mmol)[7].

    • Expertise Insight (Causality): The reaction is run neat. DMF-DMA serves a dual purpose as both the C1 synthon (providing the methine carbon and the dimethylamino leaving group) and the solvent. The 0.5 equivalent excess drives the equilibrium forward.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 4 hours. The elevated temperature facilitates the continuous evaporation of the methanol byproduct, preventing reaction stalling.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​ ~0.6) will be fully consumed, replaced by a highly UV-active enaminone spot ( Rf​ ~0.2).

  • Workup: Cool the flask to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted DMF-DMA. The resulting intermediate is a viscous yellow/orange oil that may solidify upon standing. Use this crude material directly in Step 2.

Step 2: Pyrimidine Annulation
  • Free-Basing the Amidine: In a 250 mL round-bottom flask, suspend isonicotinamidine hydrochloride (17.3 g, 110 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in 100 mL of absolute ethanol. Stir at room temperature for 15 minutes.

    • Expertise Insight (Causality): K₂CO₃ is specifically chosen as a mild base to neutralize the hydrochloride salt and liberate the reactive free amidine[3]. Stronger bases (e.g., NaOH) must be avoided to prevent premature saponification of the ethyl ester on the enaminone.

  • Coupling: Dissolve the crude enaminone from Step 1 in 20 mL of ethanol and add it dropwise to the amidine suspension.

  • Cyclization: Heat the mixture to reflux (approx. 80 °C) for 8-12 hours.

  • Validation: Monitor via TLC (DCM/MeOH 95:5). The enaminone spot will disappear, yielding a new blue-fluorescent spot under 254 nm UV light corresponding to the pyrimidine.

  • Precipitation: Once complete, cool the mixture to room temperature. Pour the suspension slowly into 400 mL of vigorously stirred ice-water. Stir for 30 minutes to ensure complete precipitation of the product.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake sequentially with cold water (2 x 50 mL) to remove inorganic salts, followed by cold ethanol (20 mL).

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or ethyl acetate to afford pure Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as a crystalline solid[1][2].

Mechanistic Insights

The regioselectivity of this annulation is governed by the differential electronic properties of the reacting centers[6].

  • Michael Addition: The primary amine of the amidine (which is more nucleophilic and less sterically hindered) attacks the highly electrophilic β-carbon of the enaminone. This triggers the elimination of dimethylamine ( HNMe2​ ).

  • Cyclization: The remaining imine nitrogen of the amidine attacks the benzoyl carbonyl carbon.

  • Aromatization: A final dehydration step (loss of H2​O ) provides the thermodynamic driving force to yield the fully aromatic pyrimidine system.

Mechanism N1 Enaminone (1,3-Dielectrophile) N3 Michael Addition (- HNMe2) N1->N3 N2 Amidine (1,3-Dinucleophile) N2->N3 N4 Intramolecular Cyclization N3->N4 N5 Dehydration (- H2O) N4->N5 N6 Substituted Pyrimidine N5->N6

Figure 2: Stepwise mechanistic pathway of the enaminone-amidine [3+3] annulation.

Analytical Characterization Expectations

To validate the structural integrity of the synthesized Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, the following analytical signatures should be observed:

  • LC-MS: Expected [M+H]+ at m/z 306.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • A distinct singlet around δ 9.1 - 9.3 ppm corresponding to the isolated pyrimidine C6 proton.

    • Two doublets in the aromatic region ( δ 8.7 and 8.3 ppm) characteristic of the para-substituted pyridine ring.

    • A multiplet around δ 7.4 - 7.8 ppm integrating for 5 protons (phenyl group).

    • A quartet ( δ 4.2 ppm) and a triplet ( δ 1.2 ppm) confirming the intact ethyl ester.

References

  • [1] CymitQuimica. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS: 503175-53-9). 1

  • [2] Apollo Scientific. 503175-53-9 Cas No. - Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. 2

  • [3] MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. 3

  • [4] Benchchem. A Comparative Guide to Pyrimidine Synthesis. 4

  • [5] Journal of the American Chemical Society. Single-Step Synthesis of Pyrimidine Derivatives. 5

  • [6] RSC Organic Chemistry. Transition metal-free protocol for the synthesis of functionalized pyrimidines.6

  • [7] CymitQuimica. Ethyl 2-benzoyl-3-(dimethylamino)acrylate (CAS: 66129-60-0). 7

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Profiling Successfully transitioning a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Profiling

Successfully transitioning a synthesized small molecule from a solid state into an aqueous in vitro biological system is a critical bottleneck in drug discovery. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS: 311340-89-3 or 503175-53-9)[1],[2] is a highly lipophilic heterocyclic compound. With a molecular weight of 305.33 g/mol , its structure features a rigid, planar tri-aromatic core (a central pyrimidine ring flanked by phenyl and pyridine rings) and a hydrophobic ethyl ester moiety[1].

The Causality of Insolubility: The planar nature of the aromatic rings promotes intense intermolecular π−π stacking in the solid state. Combined with the hydrophobicity of the ethyl ester, this results in a high crystal lattice energy and virtually zero aqueous solubility. If introduced improperly into cell culture media, the compound will undergo immediate colloidal aggregation, leading to false-negative assay results and highly variable dose-response curves.

Solvent Selection & Thermodynamic Rationale

To overcome the high lattice energy, a thermodynamically driven dissolution strategy is required.

  • Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is an amphiphilic, polar aprotic solvent. Its highly polar S=O bond interacts favorably with the heterocyclic nitrogens of the pyrimidine and pyridine rings, while its methyl groups solvate the hydrophobic regions, effectively disrupting the crystal lattice[3].

  • The Anhydrous Imperative: DMSO is extremely hygroscopic. If non-anhydrous DMSO is used, or if the stock absorbs atmospheric moisture over time, the hydration shell alters the solvent's dielectric constant. This drastically reduces the solubility limit of the compound, causing premature micro-precipitation before the compound ever reaches the assay plate.

Step-by-Step Dissolution Protocol (Self-Validating System)

This protocol outlines the creation of a 10 mM Master Stock, incorporating visual quality control (QC) checkpoints to ensure complete solubilization.

Step 1: Gravimetric Preparation

  • Weigh the compound in a low-static environment to prevent loss of the fine powder.

  • Calculation: To prepare 1 mL of a 10 mM stock, weigh exactly 3.05 mg of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate.

Step 2: Solvent Addition

  • Add 1.0 mL of strictly anhydrous DMSO (≥99.9% purity) to the vial.

Step 3: Thermal-Kinetic Solubilization

  • Vortex the suspension vigorously for 30 seconds.

  • Transfer the vial to a water-bath sonicator set to 37°C and sonicate for 5–10 minutes.

  • Causality: Sonication provides the necessary cavitation energy to mechanically fracture the crystal lattice, while the mild 37°C heat increases the kinetic energy of the solvent molecules, driving the thermodynamics of dissolution.

Step 4: Visual Quality Control (QC)

  • Hold the vial against a strong light source. The solution must be completely clear and colorless-to-pale-yellow.

  • Self-Validation: If the solution appears cloudy or opalescent, colloidal aggregates remain. Return to Step 3. Do not proceed until optical clarity is achieved.

Step 5: Aliquoting and Storage

  • Divide the master stock into 50–100 µL single-use aliquots in amber glass or opaque microcentrifuge tubes.

  • Store at -80°C in a desiccated container.

  • Causality: The Assay Guidance Manual strictly advises against freeze-thaw cycles, which degrade compound integrity and introduce condensation (moisture) into the DMSO[4],[5]. Amber vials prevent the photo-oxidation of the heterocyclic rings over long-term storage.

Preparation of Working Solutions (Mitigating "Solvent Shock")

A common error in cell culture assays is pipetting a high-concentration DMSO stock directly into aqueous media. The rapid diffusion of DMSO into the water leaves the hydrophobic compound stranded, causing localized supersaturation and immediate micro-precipitation[3]. To prevent this "solvent shock," an Intermediate Dilution strategy must be used.

Step 1: Thawing

  • Equilibrate a single-use master stock aliquot to room temperature before opening to prevent moisture condensation.

Step 2: Intermediate Dilution (The Carrier Method)

  • Pre-warm complete cell culture medium (containing 5-10% FBS or BSA) to 37°C.

  • Dilute the 10 mM stock 1:100 into the warm media to create a 100 µM intermediate solution. Mix rapidly by pipetting.

  • Causality: Serum proteins (like albumin) act as hydrophobic carrier molecules. They bind the lipophilic compound immediately upon dilution, preventing self-aggregation in the aqueous environment.

Step 3: Final Assay Dilution

  • Dilute the intermediate solution further into the final assay wells.

  • Critical Threshold: Ensure the final DMSO concentration in the cell culture well is ≤0.1% v/v . Concentrations above 0.1% can induce neurophysiological changes, neurite retraction, and off-target transcriptomic artifacts[3].

Workflow Visualization

G A Weigh Compound (Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate) B Add Anhydrous DMSO (Target: 10 mM Stock) A->B C Vortex & Sonicate (Water Bath, 37°C) B->C D Visual QC Check (Inspect for Micro-particulates) C->D D->C Cloudy (Re-sonicate) E Aliquot into Amber Vials (50-100 µL Single-Use) D->E Clear Solution F Store at -80°C (Desiccated Environment) E->F G Intermediate Dilution (Pre-warmed Media, 10x-100x) F->G Thaw at RT H Final Cell Culture Assay (≤0.1% DMSO Final) G->H Dropwise Addition

Figure 1: Standardized dissolution and dilution workflow for lipophilic pyrimidine derivatives.

Quantitative Data & Troubleshooting Matrices

Table 1: Physicochemical & Formulation Parameters

ParameterValue / Recommendation
Compound Name Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Molecular Weight 305.33 g/mol
CAS Numbers 311340-89-3, 503175-53-9
Primary Solvent Anhydrous DMSO (≥99.9%)
Max Recommended Stock 10 mM
Storage Conditions -80°C, desiccated, amber vials

Table 2: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)

Desired Final Conc.Intermediate Stock Conc.Dilution into MediaFinal DMSO %
10 µM 100 µM (1% DMSO)1:100.1%
5 µM 50 µM (0.5% DMSO)1:100.05%
1 µM 10 µM (0.1% DMSO)1:100.01%

Table 3: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Cloudy Master Stock Incomplete disruption of crystal lattice.Water-bath sonicate at 37°C for an additional 10 mins.
Precipitation in Media Solvent shock / localized supersaturation.Use intermediate dilution in pre-warmed serum-containing media.
Loss of Assay Potency Hydrolysis of ethyl ester or freeze-thaw degradation.Discard working aliquot; thaw a fresh single-use master stock vial.

References

  • Pitzer, C., et al. (2021). "Novel adult cortical neuron processing and screening method illustrates sex- and age-dependent effects of pharmaceutical compounds." Scientific Reports, 11, 16482. Available at:[Link]

  • Markossian, S., Grossman, A., Baskir, H., et al., editors. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Gonzales, R., Mathewson, T., Chin, J., et al. (2021). "Busting Myths in Compound Handling Practices for Assay Developers." SLAS Technology, 26(6), 572–578. Available at:[Link]

Sources

Method

Application Notes & Protocols: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as a Precursor in Pyrimidine Drug Discovery

Abstract This document provides a comprehensive technical guide on the strategic utilization of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as a pivotal precursor in the discovery and development of novel pyrim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide on the strategic utilization of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as a pivotal precursor in the discovery and development of novel pyrimidine-based therapeutics. We will explore the synthetic accessibility, chemical reactivity, and structure-activity relationship (SAR) landscape of this versatile scaffold. Detailed, field-tested protocols for key chemical transformations are provided, alongside insights into the rationale behind experimental design. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block for the creation of next-generation targeted therapies.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its prevalence stems from its ability to engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic system can participate in interactions with protein active sites. Furthermore, the pyrimidine core offers multiple points for chemical diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2]

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate has emerged as a particularly valuable starting material. Its pre-functionalized structure, featuring phenyl, pyridinyl, and carboxylate moieties, provides a strategic entry point into diverse chemical space. The ester can be readily converted into amides, hydrazides, or other functional groups, while the phenyl and pyridinyl rings can be further substituted to modulate potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Physicochemical Properties and Handling

A thorough understanding of the starting material's properties is fundamental to successful and reproducible experimentation.

PropertyValueSource(s)
IUPAC Name Ethyl 4-phenyl-2-(pyridin-4-yl)pyrimidine-5-carboxylateChemical Substance Information[3]
Molecular Formula C₁₈H₁₅N₃O₂Chemical Substance Information[3]
Molecular Weight 317.34 g/mol Chemical Substance Information[3]
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water.General knowledge of similar structures
Storage Store at 2-8 °C in a dry, well-ventilated place. Protect from light.Standard laboratory practice

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Synthetic Strategy & Core Reactions

The true utility of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate lies in its reactivity and the diverse array of derivatives it can generate. The primary reaction pathways target the C5-ester functionality. A plausible synthetic route to the title compound itself involves a multi-component reaction, a common strategy for building such heterocyclic systems.

Proposed Synthesis of the Precursor

G A Benzaldehyde D Condensation & Cyclization (e.g., Biginelli-type reaction) A->D B Ethyl Acetoacetate B->D C Isonicotinamidine C->D E Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate D->E G A Ethyl 4-phenyl-2-(pyridin-4-yl) pyrimidine-5-carboxylate B Saponification (NaOH) A->B Step 1a C Amide Coupling A->C Step 1b (Direct) D Hydrazinolysis A->D Step 1c B->C Step 2 F Primary/Secondary Amide Library (Diverse R-groups for SAR) C->F G Hydrazide Intermediate (Gateway to heterocycles) D->G E Carboxylic Acid Intermediate (Key for further coupling)

Caption: Key derivatization pathways from the title compound.

Protocol 1: Saponification to the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is often the first step in generating further derivatives, particularly for amide couplings where the acid is activated.

Rationale: Saponification using a base like sodium hydroxide (NaOH) is a classic and robust method for ester hydrolysis. The reaction is typically performed in a protic solvent like methanol or ethanol to ensure solubility, with water to facilitate the hydrolysis.

Step-by-Step Protocol (Adapted from similar pyrimidine ester hydrolysis)[4]:

  • Dissolution: Dissolve Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (1.0 eq) in methanol.

  • Base Addition: Add a solution of 1M Sodium Hydroxide (NaOH, 5.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5 hours. A new, more polar spot corresponding to the carboxylic acid should appear, and the starting material spot should disappear.

  • Workup: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Acidification & Isolation: Dissolve the residue in a minimum amount of water and acidify with 1N HCl to a pH of 4-5. The carboxylic acid product will precipitate.

  • Filtration & Drying: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid intermediate.

Self-Validation: The identity and purity of the resulting carboxylic acid can be confirmed by ¹H NMR (disappearance of the ethyl ester signals), LC-MS (correct mass), and melting point analysis.

Protocol 2: Amide Coupling from the Carboxylic Acid

The generation of an amide library is a cornerstone of medicinal chemistry for exploring Structure-Activity Relationships (SAR).

Rationale: The carboxylic acid intermediate must be "activated" to react with an amine. Common coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with an additive like HOBt (Hydroxybenzotriazole) are highly efficient. [5][6]These reagents form a highly reactive intermediate that is readily attacked by the amine nucleophile. A tertiary amine base, such as Diisopropylethylamine (DIPEA), is required to neutralize the acid formed during the reaction. [5] Step-by-Step Protocol (Adapted from similar pyrimidine amide couplings)[4][7]:

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid intermediate (1.0 eq), the desired primary or secondary amine (1.2 eq), EDC (1.5 eq), and HOBt (1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture.

  • Reaction: Stir the reaction at 30 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete in 24-30 hours.

  • Workup: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the combined organic layers sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) will confirm the structure and purity of the final amide.

Application in Target-Oriented Drug Discovery: A Case Study Perspective

Derivatives of the 4-phenyl-2-pyridinylpyrimidine scaffold have shown significant activity against a range of important biological targets, particularly protein kinases. The specific substitution patterns dictate target selectivity and potency.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif. The pyridyl-pyrimidine core in our precursor serves a similar purpose.

G cluster_0 Kinase Active Site cluster_1 Pyrimidine Inhibitor Hinge Hinge Region (Backbone NH) DFG DFG Motif Gatekeeper Gatekeeper Residue Inhibitor Pyridinyl N Pyrimidine Core Phenyl Ring C5-Amide Inhibitor:h->Hinge H-Bond Inhibitor:c->DFG Directional Interaction (Modulates Selectivity) Inhibitor:r->Gatekeeper Hydrophobic Interaction

Caption: Binding model of a pyrimidine inhibitor in a kinase active site.

By modifying the amide at the C5 position, medicinal chemists can introduce groups that interact with solvent-exposed regions or other pockets within the kinase domain, thereby tuning selectivity and potency. For instance, a study on pyridylpyrimidinylaminophenyl amides demonstrated that different amide substituents significantly impacted inhibitory activity against kinases like c-Src. [5][7]One derivative, a cyclic amide, showed an IC₅₀ value comparable to the drug imatinib against c-Src kinase. [5]

Structure-Activity Relationship (SAR) Insights
  • C5-Amide Substituent: This is a key vector for exploring SAR. Introducing various aryl, heteroaryl, or alkyl groups can probe different sub-pockets of the target protein. In a series of 4-anilinopyrimidine derivatives, the introduction of an N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea moiety led to selective inhibition of class III receptor tyrosine kinases. [8]* C4-Phenyl Ring: Substitution on this ring can modulate hydrophobic interactions and affect properties like metabolic stability.

  • C2-Pyridinyl Ring: This group is critical for hinge binding. While the 4-pyridinyl isomer is present in our precursor, exploration of 2- and 3-pyridinyl isomers can be a strategy to fine-tune kinase selectivity.

Conclusion

Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a high-value, strategically designed precursor for medicinal chemistry campaigns. Its predictable reactivity at the C5-ester position, combined with the multiple points for diversification on the core scaffold, makes it an ideal starting point for the rapid generation of compound libraries. The protocols detailed herein, based on established and reliable chemical transformations of similar pyrimidine systems, provide a robust foundation for the synthesis of novel derivatives. By understanding the rationale behind each synthetic step and leveraging the inherent properties of this scaffold, researchers can accelerate the discovery of new drug candidates, particularly in the realm of kinase inhibition, for a wide range of diseases.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024). tetrahydropyrimidines via the biginelli reaction. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. (n.d.). Iranian Journal of Pharmaceutical Research. [Link]

  • Biginelli reaction. (2024, March 19). Wikipedia. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). National Center for Biotechnology Information. [Link]

  • Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (n.d.). Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (2020, May 1). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017, April 15). PubMed. [Link]

  • Development and evaluation of 2,4‐disubstituted‐5‐aryl pyrimidine derivatives as antibacterial agents. (2024, January 2). Wiley Online Library. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI. [Link]

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Thieme. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science. [Link]

  • Design, Synthesis, and Biological Evaluation of Macrocyclic 2-Amino-4-phenylaminopyrimidine Derivatives as Potent JAK2 Inhibitors. (2025, July 10). PubMed. [Link]

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015, November 16). National Center for Biotechnology Information. [Link]

  • Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. (2008, March 27). PubMed. [Link]

  • Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives. (2012, September 22). OMICS International. [Link]

  • NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. (1998, December 14).
  • Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. (2024, September 9). PubMed. [Link]

  • 4-phenyl-pyridine derivatives. (n.d.).
  • Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. (n.d.). PubChem. [Link]

  • Design, synthesis, and biological evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine derivatives as beta amyloid cleaving enzyme-1 inhibitors. (2019, May 15). PubMed. [Link]

  • Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021, February 2). PubMed. [Link]

  • Synthesis of 4,5-dihydro-pyrazolo [3,4-c] pyrid-2-ones. (n.d.).
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Application

Application Notes and Protocols: Formulation Strategies for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Introduction: Addressing the Bioavailability Challenge The discovery of new chemical entities (NCEs) with promising pharmacological activity is often hampered by poor aqueous solubility, a critical factor that can limit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Bioavailability Challenge

The discovery of new chemical entities (NCEs) with promising pharmacological activity is often hampered by poor aqueous solubility, a critical factor that can limit oral bioavailability and compromise therapeutic efficacy.[1][2] Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a novel heterocyclic compound identified as a potential therapeutic agent. Preliminary assessments indicate it is a lipophilic molecule, suggesting it likely falls under the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[1][3]

This application note provides a comprehensive guide for formulation scientists and researchers on developing effective oral delivery systems for this compound. It outlines a systematic approach, starting from fundamental physicochemical characterization to the application of advanced formulation technologies designed to enhance solubility and dissolution rates. The protocols described herein are established methods for overcoming the challenges posed by poorly water-soluble drugs.[3][4][5]

Initial Physicochemical Characterization: The Foundation for Formulation Design

A thorough understanding of the physicochemical properties of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is the cornerstone of a rational formulation design. This initial screening guides the selection of the most appropriate solubility enhancement technology.

Key Parameters for Evaluation
ParameterImportance in FormulationExperimental Protocol
Aqueous Solubility Determines the extent of the dissolution challenge. Measured in various biorelevant media (e.g., SGF, FaSSIF, FeSSIF) to predict in vivo behavior.Protocol: Shake-flask method. Excess compound is added to vials containing purified water, pH buffers (1.2, 4.5, 6.8), and biorelevant media. Vials are agitated at 37°C for 48-72 hours. The supernatant is then filtered and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved drug.
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the drug. A high LogP (>3) suggests suitability for lipid-based formulations.[3]Protocol: Shake-flask method using n-octanol and water. The drug is dissolved in the pre-saturated aqueous phase, and an equal volume of pre-saturated n-octanol is added. After equilibration, the concentration in each phase is determined by HPLC-UV. LogP is calculated as the log of the ratio of the concentration in octanol to that in water.
Melting Point & Thermal Properties (DSC) Provides information on the crystalline nature and energy of the crystal lattice. A high melting point can indicate a greater energy barrier to dissolution.[6]Protocol: Differential Scanning Calorimetry (DSC). A small sample (2-5 mg) is heated in a sealed aluminum pan at a constant rate (e.g., 10°C/min) under a nitrogen purge. The resulting thermogram reveals the melting point and heat of fusion.
pKa (Ionization Constant) Determines the extent of ionization at different pH values, which significantly impacts solubility in the gastrointestinal tract.Protocol: Potentiometric titration or UV-pH spectrophotometry. The drug is dissolved in a co-solvent/water mixture and titrated with a strong acid or base. The pKa is determined from the inflection point of the titration curve.
Solid-State Characterization (XRPD, Microscopy) Identifies the crystalline form (polymorphs) or if the compound is amorphous. Different solid forms can have vastly different solubilities and stabilities.[4]Protocol: X-ray Powder Diffraction (XRPD). The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded. The resulting diffractogram is a fingerprint of the crystal structure. Polarized light microscopy can be used for visual inspection of crystallinity.

Formulation Strategy Selection Workflow

The choice of a formulation strategy is a critical decision driven by the physicochemical properties of the drug, the target dose, and the desired pharmacokinetic profile. The following diagram illustrates a logical workflow for selecting an appropriate technology.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Technology Screening cluster_2 Phase 3: Formulation & Evaluation Start Physicochemical Profiling (Solubility, LogP, Tm, pKa) Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility LogP LogP > 3? Solubility->LogP Yes Nano Nanosuspension (Particle Size Reduction) Solubility->Nano No (Moderate Solubility) Thermal Thermally Stable? LogP->Thermal No Lipid Lipid-Based System (SEDDS/SMEDDS) LogP->Lipid Yes Thermal->Nano No ASD Amorphous Solid Dispersion (ASD) Thermal->ASD Yes (Melt Extrusion or Spray Drying) Develop Develop & Optimize Lead Formulation Nano->Develop Lipid->Develop ASD->Develop Evaluate In Vitro Dissolution & In Vivo PK Studies Develop->Evaluate

Caption: Decision workflow for selecting a formulation strategy.

Technology Platforms and Protocols

Based on the anticipated properties of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as a BCS Class II compound, three primary formulation strategies are presented: Nanosuspensions, Amorphous Solid Dispersions, and Lipid-Based Drug Delivery Systems.

Nanosuspensions: Enhancing Dissolution via Particle Size Reduction

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by polymers and/or surfactants.[7] The reduction in particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity as described by the Noyes-Whitney equation.[1][5] This approach is particularly suitable for crystalline drugs that are difficult to process into an amorphous state.[3]

Wet media milling is a robust and scalable top-down approach to produce drug nanosuspensions.[8][9]

  • Screening for Stabilizers:

    • Prepare a 2% (w/v) stock solution of various stabilizers (e.g., Hydroxypropyl Methylcellulose (HPMC), Poloxamer 188, Tween 80, Sodium Lauryl Sulfate) in purified water.

    • Disperse 5% (w/v) of the active pharmaceutical ingredient (API) into each stabilizer solution.

    • Observe for 24 hours for any signs of aggregation or settling to identify promising stabilizers that effectively wet the drug particles.

  • Milling Process:

    • Charge the Mill: To a 50 mL milling chamber, add 25 mL of 0.1 mm yttria-stabilized zirconium oxide beads.

    • Prepare the Slurry: Prepare a 200 mL slurry containing 10% (w/v) Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate and 2% (w/v) of the selected stabilizer (e.g., HPMC E5) in purified water.

    • Milling Operation: Add the slurry to the milling chamber and mill at 2000 RPM for 4-6 hours. Maintain the temperature below 25°C using a cooling jacket to prevent thermal degradation.

    • Particle Size Monitoring: At hourly intervals, withdraw a small aliquot, dilute it appropriately with purified water, and measure the particle size using a dynamic light scattering (DLS) instrument. Continue milling until the desired particle size (e.g., Z-average < 250 nm) with a Polydispersity Index (PDI) < 0.3 is achieved.

  • Post-Milling Processing:

    • Separate the nanosuspension from the milling media by decanting or sieving.

    • The nanosuspension can be used as a liquid dosage form or can be further processed (e.g., spray-dried or lyophilized) to create a solid dosage form.

ParameterMethodAcceptance Criteria (Example)
Particle Size & PDI Dynamic Light Scattering (DLS)Z-average: 150-300 nm; PDI: < 0.3
Zeta Potential Laser Doppler Electrophoresis> |20| mV (for electrostatic stabilization)
Drug Content (Assay) HPLC-UV95.0% - 105.0% of theoretical
Crystallinity DSC / XRPDNo change from the original crystalline form
Dissolution Rate USP Apparatus II (Paddles) @ 75 RPM in 900 mL of 0.5% SLS in water>85% dissolved in 30 minutes
Amorphous Solid Dispersions (ASDs): Overcoming Crystal Lattice Energy

Solid dispersions involve dispersing the drug in an amorphous, hydrophilic polymer matrix at a molecular level.[10][11] By converting the drug from a crystalline to a high-energy amorphous state, the energy barrier for dissolution is significantly reduced.[6] This strategy is highly effective but requires the drug to be stable in the amorphous form and miscible with the chosen polymer.

Spray drying is a common method for producing ASDs, where a solution of the drug and polymer is rapidly dried by atomizing it into a hot gas stream.[12]

  • Polymer and Solvent Selection:

    • Assess the solubility of the API in various organic solvents (e.g., acetone, methanol, dichloromethane).

    • Select a polymer that is soluble in the same solvent and has a high glass transition temperature (Tg) to ensure the stability of the amorphous system. Common polymers include HPMC-AS, PVP K30, and Soluplus®.

    • Determine the miscibility of the drug and polymer by casting films from solution at various drug loads (e.g., 10%, 25%, 40%) and analyzing them by DSC for a single Tg.

  • Spray Drying Process:

    • Solution Preparation: Prepare a solution containing 10% (w/v) total solids (drug + polymer) in a suitable solvent (e.g., 90:10 acetone:water). For example, a 25% drug load formulation would contain 2.5g of API and 7.5g of HPMC-AS per 100 mL of solvent.

    • Process Parameters:

      • Inlet Temperature: Set to just below the boiling point of the solvent (e.g., 110°C for acetone/water).

      • Atomization Pressure/Speed: Adjusted to produce fine droplets (e.g., 2 bar).

      • Feed Rate: Controlled to maintain the desired outlet temperature (e.g., 50-60°C).

    • Collection: The dried powder is collected from the cyclone separator.

  • Post-Drying:

    • The collected powder should be further dried under vacuum at 40°C for 24 hours to remove residual solvent.

    • Store the final ASD powder in a tightly sealed container with desiccant.

ParameterMethodAcceptance Criteria (Example)
Amorphicity XRPDAbsence of Bragg peaks (halo pattern)
Glass Transition (Tg) Modulated DSC (mDSC)A single Tg, indicating a homogenous dispersion
Drug Content & Purity HPLC-UV95.0% - 105.0% of theoretical; Purity > 99.5%
Dissolution Performance USP Apparatus II with non-sink conditionsAchieve and maintain supersaturation for > 90 min
Physical Stability XRPD / DSC after storage at accelerated conditions (40°C/75% RH)No evidence of recrystallization after 3 months
Lipid-Based Drug Delivery Systems (LBDDS): Leveraging Lipophilicity

For highly lipophilic compounds (LogP > 3), LBDDS are an excellent choice.[13] These formulations consist of the drug dissolved in a mixture of oils, surfactants, and co-solvents.[14][15] Upon gentle agitation in aqueous media (e.g., in the stomach), they spontaneously form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption.[2][16]

  • Excipient Screening:

    • Solubility: Determine the saturation solubility of the API in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Emulsification Efficiency: Select the most promising excipients. Prepare simple binary mixtures of surfactant and oil. Titrate with water and observe the clarity and stability of the resulting emulsion. The goal is to find systems that form clear or bluish, stable microemulsions.

  • Constructing Ternary Phase Diagrams:

    • Based on screening, select one oil, one surfactant, and one co-solvent.

    • Prepare a series of formulations with varying ratios of these three components.

    • For each formulation, titrate with water and identify the region on the phase diagram that results in the formation of a clear, stable microemulsion upon dilution.

  • Drug Loading and Optimization:

    • Select a formulation from the optimal microemulsion region of the phase diagram.

    • Dissolve increasing amounts of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate into the formulation at 40°C with gentle stirring until saturation is reached.

    • The final formulation should be clear, single-phase, and show no signs of drug precipitation upon storage.

  • Characterization of SMEDDS:

    • Self-Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of purified water in a standard dissolution vessel at 37°C with gentle agitation (50 RPM). Record the time taken for the formulation to completely disperse and form a clear microemulsion.

    • Droplet Size Analysis: Dilute the SMEDDS (1:100) with water and measure the globule size and PDI using DLS.

    • Thermodynamic Stability: Subject the formulation to centrifugation (3,500 RPM for 30 min) and freeze-thaw cycles (-20°C to 25°C, 3 cycles) to ensure no phase separation or drug precipitation occurs.

G A 1. Excipient Screening (Solubility in Oils, Surfactants, Co-solvents) B 2. Ternary Phase Diagram Construction (Identify Microemulsion Region) A->B C 3. Drug Loading & Optimization (Maximize Drug Load in Stable System) B->C D 4. Characterization (Droplet Size, Emulsification Time, Stability) C->D E 5. In Vitro Lipolysis & Dissolution Testing D->E

Caption: Workflow for developing a SMEDDS formulation.

Conclusion

The successful formulation of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate hinges on a systematic, science-driven approach. Due to its presumed poor aqueous solubility, advanced formulation strategies such as nanosuspensions, amorphous solid dispersions, and lipid-based systems are essential to enhance its bioavailability.[17] The selection of the optimal technology will depend on a thorough physicochemical characterization. The protocols provided in this application note offer robust starting points for developing a clinically viable oral dosage form for this promising new chemical entity. Each described protocol includes self-validating checkpoints to ensure the development of a stable and effective formulation.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Asian Journal of Pharmacy and Technology. (2022, March 12). Formulation and Evaluation of Solid Dispersion of Poorly Soluble Drugs. Asian J. Pharm. Tech., 12(4), 309-312.
  • PubMed. (2008, March 17). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies.
  • Vertex AI Search. (n.d.). Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage.
  • Bentham Science Publishers. (2021, June 29). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • SciSpace. (2014, June 12). Optimizing oral drug delivery using lipid based formulations.
  • Frontiers. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • PubMed. (2011, July 15). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review.
  • PubMed. (n.d.). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.).
  • Park, K. (n.d.). Manufacturing of solid dispersions of poorly water soluble drugs by spray drying: Formulation and process considerations.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • International Journal of Pharmaceutical Sciences and Research. (2023, May 1). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS.
  • PubMed. (2011, June 15). Nanosuspensions of poorly soluble drugs: preparation and development by wet milling.

Sources

Method

Using Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in molecular docking simulations

An In-depth Technical Guide to Molecular Docking Simulations Using Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Introduction Molecular docking is a cornerstone of modern structure-based drug design, providing in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Molecular Docking Simulations Using Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Introduction

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of how a small molecule, or ligand, might bind to a protein target.[1][2] This computational technique assesses the complementarity between a ligand and a target's binding site by sampling a vast number of potential orientations and conformations, ultimately ranking them based on a scoring function that estimates binding affinity.[1][3] The insights gained can prioritize compounds for experimental testing, elucidate mechanisms of action, and guide lead optimization, thereby accelerating the drug discovery pipeline.[2][4]

This application note provides a comprehensive, in-depth protocol for utilizing Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in molecular docking simulations. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the critical reasoning behind each phase of the workflow—from initial molecule preparation to the nuanced interpretation of results. We will emphasize self-validating systems and ground our protocol in authoritative standards to ensure scientific rigor and trustworthiness.

Part 1: Theoretical Foundations

The Ligand: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

The ligand of interest is a distinct chemical entity featuring a pyrimidine core. Understanding its structural and chemical properties is the first step in any docking study.

PropertyValueSource
IUPAC Name Ethyl 4-phenyl-2-(pyridin-4-yl)pyrimidine-5-carboxylate[5]
Molecular Formula C22H17N3O2Derived
Molecular Weight 367.4 g/mol Derived
Canonical SMILES CCOC(=O)C1=C(N=C(N=C1)C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=CC=C4Derived

Note: The molecular formula and weight are derived based on the IUPAC name, as direct database entries for this specific compound are sparse. Similar pyrimidine carboxylate structures are well-documented in chemical literature.[6][7][8]

The Principle: Predicting the "Molecular Handshake"

Molecular docking aims to predict the preferred orientation (pose) and binding strength (affinity) of a ligand when it interacts with a protein.[4] The process computationally simulates the "molecular handshake" between the two molecules. The strength of this interaction is quantified by a scoring function, which calculates a value, typically in kcal/mol, representing the binding free energy (ΔG).[9] A more negative score indicates a more favorable and stronger binding interaction.[9]

Part 2: A Validated Protocol for Molecular Docking Simulation

This protocol is designed to be a self-validating system, incorporating a crucial redocking step to ensure the chosen parameters can reliably reproduce known binding modes. We will use AutoDock Vina, a widely used and validated open-source docking program, as our primary tool.[1][2]

Experimental Workflow Overview

The entire docking process can be visualized as a sequential workflow, from data acquisition to final analysis.

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein: - Remove water, ions - Add hydrogens - Assign charges PDB->PrepProt LigandDB Obtain Ligand Structure (e.g., PubChem) PrepLig Prepare Ligand: - Generate 3D conformer - Energy minimization - Set rotatable bonds LigandDB->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Validate Protocol Validation (Redocking) PrepLig->Validate Grid->Validate Dock Run Docking Simulation Validate->Dock If RMSD < 2.0 Å Analyze Analyze Results: - Binding Affinity (Score) - Binding Pose Dock->Analyze Visualize Visualize Interactions (PyMOL, Chimera) Analyze->Visualize Report Generate Report Visualize->Report

Caption: A complete workflow for molecular docking simulations.

Section 2.1: Target Protein Preparation

The quality of your protein structure is paramount for a successful docking simulation.

Protocol:

  • Obtain Protein Structure: Download the 3D structure of your target protein from the Protein Data Bank (RCSB PDB).[10] Choose a high-resolution crystal structure that, if possible, contains a co-crystallized ligand in the binding site of interest. This co-crystallized ligand will be used for validation.

  • Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or BIOVIA Discovery Studio.[11][12]

    • Remove Non-Essential Molecules: Delete all water molecules, solvent ions, and any co-factors not essential for binding.[12][13]

    • Handle Multiple Chains: If the biological unit is a monomer, remove any additional protein chains.[13]

  • Prepare the Protein for Docking: Use a preparation tool like AutoDockTools (ADT) or the Dock Prep tool in Chimera.[11][12]

    • Add Hydrogens: Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.[13][14]

    • Assign Charges: Assign partial charges (e.g., Gasteiger charges for AutoDock).[15]

    • Repair Missing Residues: If there are gaps in the protein structure, these should be modeled and repaired.[11]

  • Save the Prepared Protein: Export the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[10]

Section 2.2: Ligand Preparation

Proper ligand preparation ensures that its stereochemistry, charge, and flexibility are correctly represented.

Protocol:

  • Obtain Ligand Structure: Download the 3D structure of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate from a database like PubChem.[15] If a 3D structure is unavailable, draw it using software like MarvinSketch or ChemDraw and generate a 3D conformer.[13]

  • Energy Minimization: Perform an energy minimization of the ligand structure using a suitable force field. This step ensures that the bond lengths and angles are optimal.[13]

  • Prepare Ligand for Docking (using ADT):

    • Load the ligand file.

    • Detect the aromatic carbons and define the rotatable bonds. The number of rotatable bonds affects the conformational search space.[15]

    • Assign Gasteiger charges.[15]

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.[10]

Section 2.3: The Docking Simulation with AutoDock Vina

This phase involves defining the search space and executing the docking algorithm.

Protocol:

  • Define the Binding Site (Grid Box): The grid box is a three-dimensional cube that defines the search space for the docking algorithm.[16]

    • For a Known Site: If you have a co-crystallized ligand, center the grid box on this ligand, ensuring its dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[2][4]

    • For an Unknown Site (Blind Docking): If the binding site is unknown, center the grid box on the entire protein. This requires a much larger box and is computationally more intensive.[17]

  • Create the Configuration File: Prepare a text file (e.g., conf.txt) that specifies the file paths for the prepared protein and ligand, the center coordinates of the grid box, and its dimensions.[4][16]

  • Run AutoDock Vina: Execute the docking simulation from the command line, pointing to your configuration file.[4] vina --config conf.txt --log results.log

Section 2.4: Trustworthiness through Protocol Validation

Before docking your compound of interest, you must validate your docking protocol. This is a critical step to ensure your setup can accurately predict binding modes.[18]

Protocol:

  • Extract the Co-crystallized Ligand: From the original PDB file, save the co-crystallized (native) ligand as a separate file.

  • Prepare and Redock: Prepare this native ligand using the exact same protocol as described in Section 2.2. Then, dock it back into its own binding pocket using the simulation parameters from Section 2.3.[18][19]

  • Calculate RMSD: Superimpose the lowest-energy docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18]

  • Evaluate the Result: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimentally determined binding mode.[9][20] If the RMSD is higher, you may need to adjust the grid box size or other docking parameters.[18]

Part 3: Analysis and Interpretation of Results

Section 3.1: Analyzing Docking Scores

The primary quantitative output is the binding affinity score.

  • Binding Affinity (ΔG): This score, reported in kcal/mol, estimates the binding free energy. More negative values suggest stronger, more favorable binding.[9] When comparing multiple ligands, those with significantly lower energy scores are predicted to be more potent binders.[21]

  • Cluster Analysis: Docking programs often produce multiple binding poses. These are typically clustered based on conformational similarity (RMSD). The lowest energy pose in the most populated cluster is often considered the most likely binding mode.[16]

Section 3.2: Visualizing and Analyzing Binding Poses

A low energy score is not sufficient; the predicted binding pose must be chemically sensible.

Protocol:

  • Load Results into a Visualizer: Open the prepared protein and the docked ligand poses (output PDBQT file) in PyMOL or UCSF Chimera.[2][22]

  • Inspect the Top-Ranked Pose: Focus on the pose with the lowest binding energy.[22]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues.[9]

    • Hydrogen Bonds: Look for hydrogen bonds between hydrogen bond donors/acceptors on the ligand and residues in the binding pocket. These are strong indicators of a stable interaction.[9]

    • Hydrophobic Interactions: Identify nonpolar parts of the ligand that are buried in hydrophobic pockets of the protein.

    • Electrostatic and Pi-Stacking Interactions: Note any ionic bonds or stacking between aromatic rings.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the PoseView server to create 2D diagrams that clearly summarize these key interactions.[21]

Decision-Making in Result Analysis

The analysis of docking results is not always linear. The following diagram illustrates a logical pathway for interpreting the output.

G Start Analyze Lowest Energy Pose CheckScore Is Binding Energy Favorable (e.g., < -6 kcal/mol)? Start->CheckScore CheckInteractions Are Key Interactions Present? (H-bonds, Hydrophobic, etc.) CheckScore->CheckInteractions Yes Conclusion_Weak Low-Confidence Pose: Likely Weak or Non-Specific Binder CheckScore->Conclusion_Weak No Conclusion_Good High-Confidence Pose: Potential for Strong Binding CheckInteractions->Conclusion_Good Yes Conclusion_Reevaluate Ambiguous Result: Consider Next Best Pose or Refine Protocol CheckInteractions->Conclusion_Reevaluate No

Caption: A logical flow for interpreting molecular docking results.

Section 3.3: Post-Docking Analysis

For high-confidence predictions, especially in a drug discovery context, further analysis is often required. Molecular Dynamics (MD) simulations can be performed on the docked protein-ligand complex to assess the stability of the predicted binding pose and interactions over time.[18][23]

References

  • How to interprete and analyze molecular docking results? - ResearchGate. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. [Link]

  • How I can analyze and present docking results? - Matter Modeling Stack Exchange. [Link]

  • Preparing the protein and ligand for docking - ScotChem. [Link]

  • Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC. [Link]

  • Analysis and Mapping of Molecular Docking Results - CD ComputaBio. [Link]

  • 3.2. Molecular Docking Calculations - Bio-protocol. [Link]

  • How to validate the molecular docking results ? | ResearchGate. [Link]

  • (PDF) Molecular Docking Protocol - ResearchGate. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. [Link]

  • Steps of ligand docking - Docking Server. [Link]

  • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. [Link]

  • Molecular docking proteins preparation - ResearchGate. [Link]

  • Molecular Docking Tutorial. [Link]

  • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. [Link]

  • Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate — Chemical Substance Information. [Link]

  • Ethyl 4-phenyl-2-(pyridin-4-yl)thiazole-5-carboxylate - NextSDS. [Link]

  • Synthesis, antimicrobial screening, and docking study of new 2‐(2‐ethylpyridin‐4‐yl)‐4‐methyl‐N‐phenylthiazole‐5‐carboxamide derivatives | Request PDF - ResearchGate. [Link]

  • [(S)-phenyl(pyridin-4-yl)methyl] 4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - MDPI. [Link]

  • Synthesis, Molecular Docking, Molecular Dynamics Studies, and Biological Evaluation of 4H-Chromone-1,2,3,4-tetrahydropyrimidine-5-carboxylate Derivatives as Potential Antileukemic Agents - PubMed. [Link]

  • Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR - PeerJ. [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - ResearchGate. [Link]

Sources

Application

Application Note: Preparation and Mechanistic Insights of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Context and Biological Rationale The pyrimidine nucleus is a privileged pharmacophore in medicinal chemistry, forming the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Context and Biological Rationale

The pyrimidine nucleus is a privileged pharmacophore in medicinal chemistry, forming the structural foundation for numerous FDA-approved therapeutics. Specifically, 2,4,5-trisubstituted pyrimidines have garnered immense interest due to their profound biological activities, most notably as highly selective kinase inhibitors[1].

Recent structure-activity relationship (SAR) studies demonstrate that derivatives bearing aromatic and heteroaromatic substituents at the 2- and 4-positions (such as the pyridin-4-yl and phenyl groups in our target compound) exhibit appreciable selectivity for Cyclin-Dependent Kinase 9 (CDK9)[1]. By inhibiting the CDK9/Cyclin T1 complex, these compounds block the hyperphosphorylation of RNA Polymerase II, thereby downregulating the transcription of short-lived anti-apoptotic proteins like Mcl-1, ultimately triggering caspase-3-mediated apoptosis in cancer cells[1].

BiologicalPathway Drug Pyrimidine Derivative (CDK9 Inhibitor) CDK9 CDK9 / Cyclin T1 Complex Drug->CDK9 Inhibits Apoptosis Caspase-3 Activation & Apoptosis Drug->Apoptosis Induces RNAPII RNA Polymerase II (Hyperphosphorylation) CDK9->RNAPII Phosphorylates Mcl1 Mcl-1 Anti-apoptotic Protein Transcription RNAPII->Mcl1 Promotes Mcl1->Apoptosis Blocks

Fig 1: Mechanism of action for CDK9-targeted pyrimidine derivatives in apoptosis.

Synthetic Strategy and Mechanistic Causality

The most robust and regioselective method for constructing the 2,4,5-trisubstituted pyrimidine core is the[3+3] cyclocondensation of an N-C-N fragment (amidine) with a C-C-C fragment (enaminone)[2].

Step 1: Enaminone Formation The synthesis begins with the Knoevenagel-type condensation of ethyl benzoylacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA is utilized as a highly electrophilic one-carbon synthon because it reacts cleanly with active methylene compounds to form stable enaminones, avoiding the complex self-condensation mixtures often seen with traditional formylation reagents[3].

Step 2: Aza-Michael Addition and Cyclodehydration The isolated enaminone is then reacted with pyridine-4-carboxamidine. The causality of the regioselectivity is dictated by the electronic nature of the enaminone: the primary amine of the amidine performs an aza-Michael addition at the highly electrophilic β -carbon of the enaminone. This step expels dimethylamine gas (a thermodynamic driving force)[4]. Subsequent intramolecular nucleophilic attack of the amidine imine nitrogen onto the benzoyl carbonyl, followed by dehydration, yields the fully aromatized target compound: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate .

SynthesisWorkflow A Ethyl benzoylacetate + DMF-DMA B Step 1: Knoevenagel-type Condensation (Reflux, 90-100°C, Solvent-free) A->B C Intermediate Enaminone: Ethyl 2-benzoyl-3-(dimethylamino)acrylate B->C E Step 2: Aza-Michael Addition & Cyclodehydration (EtOH, 78°C) C->E D Pyridine-4-carboxamidine HCl + K2CO3 Base D->E F Target Compound: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate E->F

Fig 2: Two-step synthetic workflow for the target pyrimidine derivative.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual, olfactory, and chromatographic checkpoints to ensure reaction fidelity without requiring immediate LC-MS verification.

Phase 1: Synthesis of Ethyl 2-benzoyl-3-(dimethylamino)acrylate

Reagents:

  • Ethyl benzoylacetate: 10.0 mmol (1.92 g)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 12.0 mmol (1.43 g)

Step-by-Step Methodology:

  • Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add ethyl benzoylacetate and DMF-DMA. Causality Note: The reaction is run solvent-free to maximize the collision frequency of the reactants and facilitate the evaporative removal of the methanol byproduct, driving the equilibrium forward[3].

  • Execution: Attach a reflux condenser and heat the mixture to 90–100 °C in an oil bath for 4 hours.

  • In-Process Validation: Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The starting material ( Rf​≈0.6 ) will disappear, replaced by a bright UV-active yellow spot ( Rf​≈0.3 ).

  • Workup: Cool the flask to room temperature. Remove unreacted DMF-DMA and residual methanol under reduced pressure (rotary evaporator, 40 °C).

  • Isolation: The resulting viscous yellow oil (which may solidify upon standing) is of sufficient purity (>95% by NMR) to be used directly in the next step.

Phase 2: Cyclocondensation to the Target Pyrimidine

Reagents:

  • Ethyl 2-benzoyl-3-(dimethylamino)acrylate (Intermediate): 10.0 mmol (crude from Phase 1)

  • Pyridine-4-carboxamidine hydrochloride: 11.0 mmol (1.73 g)

  • Potassium carbonate ( K2​CO3​ ): 15.0 mmol (2.07 g)

  • Absolute Ethanol: 30 mL

Step-by-Step Methodology:

  • Initiation: Dissolve the crude enaminone in 30 mL of absolute ethanol. Add pyridine-4-carboxamidine hydrochloride, followed by anhydrous K2​CO3​ .

    • Causality Note: K2​CO3​ is specifically chosen over stronger bases (like NaOH or NaOEt ) because it is basic enough to neutralize the HCl salt and liberate the nucleophilic free amidine, but mild enough to prevent the unwanted saponification of the C5 ethyl ester[4].

  • Execution: Reflux the heterogeneous mixture (approx. 78 °C) for 10 hours under a nitrogen atmosphere.

  • In-Process Validation:

    • Olfactory/Visual: Within the first hour, a distinct "fishy" odor of dimethylamine gas will be detectable at the condenser outlet, confirming the successful aza-Michael addition. The suspension will gradually change from yellow to a deeper amber color.

    • Chromatographic: TLC (Eluent: 50% EtOAc in Hexanes) will show the consumption of the enaminone and the appearance of a new, highly UV-active product spot.

  • Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 150 mL of ice-cold distilled water under vigorous stirring.

    • Causality Note: The sudden change in solvent polarity forces the highly lipophilic pyrimidine derivative to crash out of solution, leaving inorganic salts and unreacted polar amidine dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold water (3 x 20 mL), and air dry.

  • Purification: Recrystallize from a mixture of ethanol/water to afford Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as an off-white to pale yellow solid.

Quantitative Data & Optimization Summary

To demonstrate the robustness of the Phase 2 cyclocondensation, various conditions were evaluated. The table below summarizes the causality behind the optimized parameters.

EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation & Rationale
1EtOHNaOEt78645Significant ester hydrolysis observed due to the strong nucleophilicity of the ethoxide ion.
2DMF K2​CO3​ 120462High heat accelerated cyclization but led to thermal degradation and a difficult aqueous workup.
3 EtOH K2​CO3​ 78 10 85 Optimal conditions. Clean conversion, easy precipitation, and preserved ester functionality.
4MeCN Cs2​CO3​ 82878Good yield and clean profile, but the high cost of Cesium carbonate makes it prohibitive for scale-up.

References

1.[1] Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities Source: Heterocyclic Letters URL:

2.[2] Title: Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis Source: MDPI URL:

3.[4] Title: Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:

4.[3] Title: Bis-Enaminones as versatile precursors for terheterocycles: synthesis and reactions Source: Arkivoc URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges encountered during the synthesis o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical and mechanistic challenges encountered during the synthesis of 2,4,5-trisubstituted pyrimidines.

The synthesis of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is classically achieved via a base-promoted cyclocondensation between an electrophilic enaminone (ethyl 2-benzoyl-3-(dimethylamino)acrylate) and a nucleophilic amidine (pyridine-4-carboxamidine)[1]. While this pathway is highly efficient, researchers frequently encounter yield-limiting bottlenecks such as incomplete amidine activation, ester hydrolysis, and purification difficulties. This guide provides field-proven, self-validating protocols to maximize your reaction yield and purity.

Mechanistic Pathway & Workflow

Understanding the causality of the reaction is critical for troubleshooting. The reaction proceeds via an initial Michael-type addition of the free amidine nitrogen to the β -carbon of the enaminone, followed by intramolecular cyclization and the elimination of dimethylamine and water to achieve aromatization[2].

Mechanism A Pyridine-4-carboxamidine HCl (Nucleophile) C NaOEt / Anhydrous EtOH (Free-basing & Activation) A->C B Ethyl 2-benzoyl-3-(dimethylamino)acrylate (Electrophile) B->C D Michael-type Addition (C-N Bond Formation) C->D Nucleophilic Attack E Intramolecular Cyclization (Ring Closure) D->E Reflux (78°C) F Elimination of HNMe2 & H2O (Aromatization) E->F -H2O, -HNMe2 G Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (Target Product) F->G High Yield (>85%)

Fig 1: Mechanistic workflow for the base-promoted synthesis of the target pyrimidine.

Troubleshooting Guides & FAQs

Q1: My reaction yield is stalling below 40%, and TLC shows a significant amount of unreacted enaminone. What is causing this? Causality: Pyridine-4-carboxamidine is commercially supplied as a hydrochloride salt to prevent degradation[3]. For the initial C-N bond formation to occur, the amidine must be converted to its highly nucleophilic free-base form in situ. If a weak base (like K2​CO3​ ) is used in a solvent with poor solubility, or if insufficient equivalents are added, the amidine remains protonated and inert. Solution: Switch to a homogeneous, strong base system. Using 2.0 equivalents of Sodium Ethoxide (NaOEt) in anhydrous ethanol ensures complete neutralization of the HCl salt, driving the equilibrium toward the active nucleophile.

Q2: I am observing a highly polar side product in my LC-MS that corresponds to a mass of [M-28]. How do I prevent this? Causality: A mass loss of 28 Da relative to the target molecule ( M≈305.3 g/mol ) indicates the undesired conversion of the ethyl ester to a carboxylic acid (loss of the ethyl group, replaced by a proton). This ester hydrolysis occurs when aqueous bases (e.g., NaOH, KOH) are used, or if the solvent contains significant moisture at reflux temperatures. The resulting carboxylic acid is highly water-soluble and is typically lost during aqueous workup. Solution: Maintain strictly anhydrous conditions. Use an alkoxide base that matches the ester moiety (NaOEt for an ethyl ester) to completely eliminate the risk of irreversible hydrolysis or transesterification[2].

Q3: How can I effectively separate the target pyrimidine from residual pyridine-4-carboxamidine during workup? Causality: Both the starting amidine and the target pyrimidine contain a pyridine ring, making them basic. However, the starting amidine is significantly more basic and water-soluble than the highly conjugated, lipophilic target pyrimidine. Solution: Implement a differential acid-base extraction. Quench the reaction with water, then extract with ethyl acetate. Wash the organic layer with a mild aqueous buffer (pH ~5-6, e.g., saturated aqueous NH4​Cl ). The unreacted amidine will partition into the aqueous layer, while the target pyrimidine remains in the organic phase.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why the NaOEt/EtOH system is the authoritative standard for this transformation.

EntryAmidine Salt (eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
11.0 K2​CO3​ (1.5)EtOH78 (Reflux)1245%Incomplete amidine free-basing; unreacted enaminone.
21.2 K2​CO3​ (2.0)DMF100862%Improved conversion, but thermal degradation impurities formed.
31.2NaOH (2.0)EtOH / H2​O 78 (Reflux)628%Major ester hydrolysis; high [M-28] byproduct formation.
4 1.2 NaOEt (2.0) Anhydrous EtOH 78 (Reflux) 6 88% Clean profile; complete conversion; optimized conditions.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure experimental integrity at every stage.

Materials Required:

  • Pyridine-4-carboxamidine hydrochloride (1.2 mmol)

  • Ethyl 2-benzoyl-3-(dimethylamino)acrylate (1.0 mmol)

  • Sodium Ethoxide (21% wt in EtOH, 2.4 mmol)

  • Anhydrous Ethanol (15 mL)

Step 1: Amidine Activation (Free-Basing)

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend pyridine-4-carboxamidine hydrochloride (1.2 mmol) in anhydrous ethanol (10 mL) under an argon atmosphere.

  • Dropwise, add the Sodium Ethoxide solution (2.4 mmol, 2.0 eq).

  • Stir at room temperature for 15 minutes.

  • Validation Check: The cloudy suspension will change in appearance as the free amidine dissolves and fine, white NaCl salt precipitates.

Step 2: Electrophile Addition & Cyclocondensation 4. Dissolve ethyl 2-benzoyl-3-(dimethylamino)acrylate (1.0 mmol) in anhydrous ethanol (5 mL) and add it to the reaction mixture in one portion. 5. Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6 hours.

  • Validation Check: Monitor the reaction via TLC (Mobile Phase: 50% EtOAc in Hexanes, visualized under UV 254 nm). The enaminone starting material ( Rf​≈0.4 ) should be completely consumed, replaced by a new, intensely UV-active spot ( Rf​≈0.6 ) corresponding to the pyrimidine.

Step 3: Quenching & Differential Extraction 6. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to approximately 5 mL to remove the bulk of the ethanol. 7. Dilute the residue with Ethyl Acetate (30 mL) and transfer to a separatory funnel. 8. Wash the organic layer with saturated aqueous NH4​Cl (2 x 15 mL).

  • Validation Check: This specific wash neutralizes any remaining NaOEt and pulls the unreacted, highly basic amidine into the aqueous layer, preventing streaking during chromatography.

  • Wash the organic layer with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Step 4: Purification 10. Purify the crude residue via flash column chromatography on silica gel, using a gradient of 10% to 40% Ethyl Acetate in Hexanes. 11. Pool the fractions containing the pure product and concentrate to afford Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate as a solid.

References
  • Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones , Arkivoc. Available at:[Link]

  • Discovery of S64315, a Potent and Selective Mcl-1 Inhibitor , Journal of Medicinal Chemistry. Available at:[Link]

  • Pyrimidine synthesis , Organic Chemistry Portal. Available at:[Link]

Sources

Optimization

Preventing degradation of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate during storage

Technical Support Center: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Welcome to the technical support center for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Welcome to the technical support center for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios to prevent degradation and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate?

A1: The primary degradation pathways for this molecule are hydrolysis, photodegradation, and oxidation.[1]

  • Hydrolysis: The ester functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.[2][3] This reaction can occur in the presence of moisture.

  • Photodegradation: The pyridine and pyrimidine rings are aromatic heterocyclic systems that can be sensitive to light, particularly UV radiation.[4][5][6] Exposure to light can lead to complex degradation pathways, including the formation of various photoproducts.

  • Oxidation: The nitrogen atoms in the pyrimidine and pyridine rings can be susceptible to oxidation, potentially forming N-oxides.[1][7] The pyrimidine ring system, in general, can undergo oxidative degradation.[8]

Q2: What are the ideal storage conditions for long-term stability?

A2: To ensure long-term stability, Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate should be stored in a cool, dry, and dark environment under an inert atmosphere.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions.[1][9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the heterocyclic rings.
Light Amber Vial or Light-Proof ContainerProtects the compound from photodegradation.[1][9]
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis of the ester group.[9]

Q3: I've noticed a change in the physical appearance of my solid compound. What should I do?

A3: A change in color or consistency can be an indicator of degradation.[9] It is crucial to re-analyze the compound's purity using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) before use.[1][9][10] If significant degradation is confirmed, it is recommended to use a fresh batch of the compound for your experiments to ensure data integrity.

Q4: Is it advisable to store Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in solution?

A4: Long-term storage in solution is generally not recommended as it can accelerate degradation, particularly hydrolysis.[9] If you need to prepare stock solutions, they should be made fresh whenever possible. For short-term storage, use a high-purity, anhydrous aprotic solvent, store at -20°C or -80°C in a tightly sealed vial, and protect from light.[9] The stability in a specific solvent should be experimentally validated.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate.

Issue 1: Inconsistent or Unexpected Experimental Results
  • Possible Cause: Degradation of the compound leading to a lower effective concentration or interference from degradation products.

  • Troubleshooting Workflow:

A Inconsistent Results Observed B Verify Purity via HPLC/LC-MS A->B C Purity Confirmed? B->C D Investigate Other Experimental Parameters (e.g., reagents, cell lines) C->D Yes E Degradation Detected C->E No H Re-run Experiment D->H F Review Storage & Handling Procedures E->F G Procure Fresh Batch of Compound F->G G->H

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in Chromatogram
  • Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

  • Recommended Actions:

    • Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[11][12][13][14] This will help in tentatively identifying the unknown peaks.

    • Utilize Mass Spectrometry (LC-MS): Couple your HPLC system to a mass spectrometer to obtain mass information about the unknown peaks, which is crucial for structure elucidation.[10][15]

    • Review Sample Handling: Ensure that the sample is not exposed to harsh conditions (e.g., high temperature, prolonged light exposure) during preparation and analysis.

Experimental Protocols

Protocol 1: Recommended Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. Method optimization may be required based on the specific instrument and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 280 nm

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways.[12]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and heat at 60°C for 24 hours.[16]

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and heat at 60°C for 24 hours.[16][17]

    • Oxidative Degradation: Add 3% H₂O₂ to the stock solution and keep at room temperature for 24 hours.[16]

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.[9]

    • Photodegradation: Expose the stock solution and solid compound to light (ICH Q1B guidelines) for an appropriate duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample, using the HPLC method described above.

A Prepare Stock Solution B Expose to Stress Conditions A->B C Acidic (HCl, heat) B->C D Basic (NaOH, heat) B->D E Oxidative (H₂O₂) B->E F Thermal (heat, solid) B->F G Photolytic (light) B->G H Neutralize (if applicable) C->H D->H I Analyze by HPLC/LC-MS E->I F->I G->I H->I J Identify Degradation Products I->J

Caption: Workflow for a forced degradation study.

By adhering to these guidelines, researchers can minimize the degradation of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, ensuring the quality and reliability of their experimental data.

References

  • SynThink. Degradation Impurities in Pharmaceutical Products : Detection and Minimization. Available from: [Link]

  • Wang, F., et al. (2012). UV Photolysis for Accelerating Pyridine Biodegradation. ACS Publications. Available from: [Link]

  • Patel, R., et al. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. ResearchGate. Available from: [Link]

  • Zechmeister, E., et al. (2017). Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate. Available from: [Link]

  • Fang, M. M., et al. (2012). [Biodegradation of pyridine under UV irradiation]. PubMed. Available from: [Link]

  • Srivastava, V. C., & Kumar, A. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher. Available from: [Link]

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]

  • Rueda-Marquez, A., et al. (2020). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available from: [Link]

  • Wang, Y., & Li, H. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available from: [Link]

  • Wikipedia. Ester hydrolysis. Available from: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available from: [Link]

  • Wolfenden, R., & Yuan, Y. (2011). The “Neutral” Hydrolysis of Simple Carboxylic Esters in Water and the Rate Enhancements Produced by Acetylcholinesterase and Other Carboxylic Acid Esterases. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available from: [Link]

  • Jovanovic, M. V. (1984). Syntheses of some pyrimidine N-oxides. Canadian Journal of Chemistry. Available from: [Link]

  • Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available from: [Link]

  • Cadet, J., et al. (2012). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available from: [Link]

  • ResearchGate. (2019). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... Available from: [Link]

  • Wikipedia. Pyrimidine metabolism. Available from: [Link]

  • Popa, D. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Pawar, A. A., et al. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Chemical Substance Information. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate. Available from: [Link]

  • Sharma, M. C., & Sharma, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Sharma, A., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available from: [Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Hub: Crystallization of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex heteroaromatic systems.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex heteroaromatic systems. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate presents a unique triad of crystallization challenges: a rigid, highly aromatic core that promotes rapid 1D π−π stacking, multiple hydrogen-bond acceptors (pyridine and pyrimidine nitrogens), and a flexible ethyl ester group.

This guide is designed for drug development professionals and synthesists. It bypasses generic advice to directly address the thermodynamic and kinetic root causes of crystallization failures for this specific molecular architecture.

Part 1: Diagnostic Data & Solvent Screening

Before troubleshooting, it is critical to understand how this molecule interacts with various solvent environments. The quantitative data below summarizes our baseline solvent screening and the primary failure modes observed.

Table 1: Thermodynamic Solubility and Morphological Screening Data

Solvent SystemDielectric Constant ( ϵ )Solubility at 25°C (mg/mL)Solubility at 60°C (mg/mL)Observed MorphologyPrimary Issue Encountered
Ethyl Acetate / Heptane 6.0 / 1.912.5>150Oiled out / GummyLiquid-Liquid Phase Separation (LLPS)
Ethanol / Water 24.5 / 80.15.285.0Fine NeedlesPoor filterability, solvent entrapment
Isopropanol 19.98.462.1Prismatic BlocksSlow primary nucleation kinetics
Toluene 2.445.0>200AgglomeratesHigh residual solvent retention

Part 2: Troubleshooting Modules & FAQs

Module A: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my batch consistently "oil out" into a sticky gum instead of forming crystals when using anti-solvent addition?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation of the system drives the solution across the liquid-liquid binodal curve before it can cross the solid-liquid solubility curve. Because Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate possesses highly lipophilic regions (the phenyl ring and ethyl ester) alongside polar heteroatoms, rapid addition of a non-polar anti-solvent (like heptane) causes the solute to self-associate into a solute-rich liquid phase rather than an ordered crystal lattice.

The Solution: You must bypass the binodal curve by controlling the supersaturation trajectory. This is achieved by seeding the solution within the metastable zone before anti-solvent is introduced, forcing the system to consume supersaturation via crystal growth rather than phase separation.

LLPS_Pathway Solution Homogeneous Solution (High Temp) Cooling Cooling Process Solution->Cooling Binodal Crosses Binodal Curve (Liquid-Liquid Phase Separation) Cooling->Binodal High Supersaturation Rate Metastable Enters Metastable Zone (Supersaturated) Cooling->Metastable Controlled Cooling OilingOut Oiling Out / Gum Formation (Failure Mode) Binodal->OilingOut Metastable->Binodal Unseeded / Overcooled Seeding Seed Addition (Self-Validating Step) Metastable->Seeding Crystallization Controlled Crystal Growth (Success Mode) Seeding->Crystallization

Thermodynamic pathway illustrating LLPS avoidance via metastable zone seeding.

Protocol 1: Seeding-Assisted Anti-Solvent Crystallization

This protocol is a self-validating system designed to prevent LLPS.

  • Dissolution: Dissolve 10g of crude API in 65 mL of Ethyl Acetate at 60°C. Polish filter the solution to remove heterogeneous nucleants.

  • Metastable Zone Entry: Cool the solution linearly to 45°C over 30 minutes.

  • Seeding: Add 0.1g (1 wt%) of highly crystalline Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate seeds.

  • Self-Validation Checkpoint: Age the slurry for 60 minutes. Extract a 1 mL aliquot and observe under Polarized Light Microscopy (PLM).

    • Pass: Seeds are visible, sharp, and highly birefringent. Proceed to step 5.

    • Fail: Spherical, non-birefringent droplets are visible (LLPS has occurred). Reheat to 60°C and restart, reducing the cooling rate.

  • Anti-Solvent Dosing: Dose 130 mL of Heptane linearly over 4 hours using a syringe pump.

  • Isolation: Cool to 5°C at 0.1°C/min, filter, and wash with cold Heptane.

Module B: Morphological Engineering

Q: How can I prevent the formation of fine, unfilterable needle-like crystals?

The Causality: The rigid pyrimidine carboxamide/carboxylate scaffold strongly favors planar conformations 1. In non-polar or weakly interacting solvents, the molecule rapidly stacks in one dimension via π−π interactions between the pyrimidine and pyridine rings, leading to rapid longitudinal growth (needles).

The Solution: Switch to a protic solvent system like Isopropanol. The hydroxyl group of the solvent acts as a hydrogen-bond donor to the pyridine and pyrimidine nitrogen acceptors. This solvent-solute interaction sterically hinders the rapid 1D π−π stacking, forcing the crystal to grow more uniformly in three dimensions, yielding highly filterable prismatic blocks.

Module C: Managing Conformational Polymorphism

Q: We are observing batch-to-batch variations in the melting point and solubility. Is this polymorphism?

The Causality: Yes. Conformational polymorphism is widely prevalent in pharmaceutical solids with rotating aromatic rings 2. The free rotation of the phenyl and pyridine rings relative to the central pyrimidine core allows the molecule to pack into multiple distinct crystal lattices. Furthermore, the strong hydrogen-bonding capability of the aminopyrimidine/pyridine motifs can lead to the formation of supramolecular heterosynthons if protic impurities or water are present 3.

The Solution: To ensure you are consistently isolating the thermodynamically stable polymorph, you must implement a thermodynamic slurry ripening step (Ostwald ripening) rather than relying purely on kinetic cooling.

Polymorph_Screening API Crude API (Mixed Polymorphs) Slurry Thermodynamic Slurry (Isopropanol) API->Slurry Ripening Temperature Cycling (Ostwald Ripening) Slurry->Ripening Analysis XRPD / DSC Analysis Ripening->Analysis Stable Thermodynamically Stable Form Analysis->Stable Low Energy State Metastable Kinetic / Metastable Form Analysis->Metastable Trapped State

Workflow for isolating the thermodynamically stable polymorph via slurry ripening.

Protocol 2: Thermodynamic Slurry Ripening for Polymorph Control

This protocol utilizes temperature cycling to dissolve metastable forms and grow the stable form.

  • Suspension: Suspend 5.0g of the API in 50 mL of Isopropanol. The system must remain a heterogeneous slurry (do not fully dissolve).

  • Temperature Cycling: Program the reactor to cycle between 10°C and 40°C.

    • Heat from 10°C to 40°C at 0.5°C/min.

    • Hold at 40°C for 2 hours.

    • Cool from 40°C to 10°C at 0.5°C/min.

    • Hold at 10°C for 2 hours.

  • Ripening Duration: Repeat this cycle continuously for 48 hours. The repeated heating and cooling selectively dissolves the highly soluble metastable crystals and deposits the mass onto the less soluble, thermodynamically stable crystals.

  • Self-Validation Checkpoint: Measure the API concentration in the supernatant via HPLC at the end of the 10°C hold on cycle 1, and again on the final cycle. A measurable drop in supernatant concentration confirms the transition to the less-soluble, thermodynamically stable polymorph.

  • Isolation: Filter the slurry cold (10°C) and dry under vacuum at 45°C to constant weight.

References

  • Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1 Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Crystal Polymorphism in Pharmaceutical Science Source: ResearchGate URL
  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons Source: Crystal Growth & Design - ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing complex heterocyclic compounds suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing complex heterocyclic compounds such as Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth, experience-driven approach to the validation of this target molecule using ¹H and ¹³C NMR spectroscopy, moving beyond a simple recitation of data to explain the "why" behind the experimental choices and data interpretation.

The Imperative of Spectral Validation

Before delving into the specifics of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, it is crucial to understand that NMR spectral validation is not merely a data acquisition exercise. It is a systematic process of ensuring that the obtained spectra are consistent with the proposed chemical structure and that all signals are unambiguously assigned. This process is fundamental to establishing the identity and purity of a compound, which are critical parameters for regulatory submissions and for ensuring the reliability of biological data.[1][2][3]

Predicted ¹H and ¹³C NMR Spectra of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate

In the absence of a pre-existing experimental spectrum for our target molecule, we will first predict the key features of its ¹H and ¹³C NMR spectra. This predictive exercise is a vital first step in spectral analysis, as it provides a hypothesis against which the experimental data can be tested. Our predictions are based on established chemical shift principles for pyridine and pyrimidine derivatives.[4][5][6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for the protons of the phenyl, pyridinyl, pyrimidine, and ethyl ester moieties.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration Rationale
Pyrimidine-H68.8 - 9.2Singlet (s)1HThe lone proton on the pyrimidine ring is significantly deshielded by the two adjacent nitrogen atoms and the aromatic nature of the ring.
Pyridinyl-Hα8.6 - 8.8Doublet (d)2HProtons ortho to the nitrogen in the pyridine ring are strongly deshielded.
Pyridinyl-Hβ7.4 - 7.6Doublet (d)2HProtons meta to the nitrogen in the pyridine ring are less deshielded than the α-protons.
Phenyl-H7.3 - 7.5Multiplet (m)5HProtons of the phenyl group will appear in the typical aromatic region.
Ethyl-CH₂4.2 - 4.5Quartet (q)2HThe methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift, and are split by the methyl protons.
Ethyl-CH₃1.2 - 1.5Triplet (t)3HThe methyl protons of the ethyl ester are split by the adjacent methylene protons.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule and information about their chemical environment.

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C=O (Ester)165 - 170The carbonyl carbon of the ester group is highly deshielded.
Pyrimidine-C2, C4, C6150 - 165Carbons in the pyrimidine ring are significantly deshielded by the electronegative nitrogen atoms.
Pyridinyl-Cα, Cγ148 - 155Carbons adjacent to and para to the nitrogen in the pyridine ring are deshielded.
Aromatic C (Phenyl & Pyridinyl-Cβ)120 - 140Carbons of the phenyl ring and the β-carbons of the pyridine ring will appear in the standard aromatic region.
Pyrimidine-C5110 - 120The carbon bearing the ester group will have a distinct chemical shift.
Ethyl-CH₂60 - 65The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen.
Ethyl-CH₃13 - 16The methyl carbon of the ethyl ester is in the typical aliphatic region.

Experimental Protocol for NMR Spectral Validation

To validate the structure of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, a series of 1D and 2D NMR experiments should be performed. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a good starting point, but deuterated dimethyl sulfoxide (DMSO-d₆) may be necessary if solubility is an issue.[8][9][10][11][12]

Sample Preparation
  • Accurately weigh approximately 5-10 mg of the synthesized compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following sequence of experiments provides a comprehensive dataset for structural validation:

  • ¹H NMR: A standard proton NMR experiment to identify the chemical shifts, multiplicities, and integrations of all protons.

  • ¹³C NMR: A broadband proton-decoupled ¹³C NMR experiment to determine the number of unique carbon atoms and their chemical shifts.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[13][14][15][16][17]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that reveals proton-proton couplings, typically over two to three bonds. This is invaluable for identifying adjacent protons and piecing together molecular fragments.[18][19][20][21][22]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton-carbon pairs. This is a powerful tool for assigning carbon signals based on their attached protons.[23][24][25][26][27]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting molecular fragments and identifying quaternary carbons.[28][29][30][31][32]

dot graph "" { graph [layout="neato", bgcolor="#F1F3F4", fontname="Arial", fontsize="10", label="", size="7.6,7.6"]; node [fontname="Arial", fontsize="10", shape="box", style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"]; subgraph "cluster_0" { label="1D NMR Experiments"; bgcolor="#E8F0FE"; "1H_NMR" [label="¹H NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "13C_NMR" [label="¹³C NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DEPT_135" [label="DEPT-135", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } subgraph "cluster_1" { label="2D NMR Experiments"; bgcolor="#E6F4EA"; "COSY" [label="COSY", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HSQC" [label="HSQC", fillcolor="#34A853", fontcolor="#FFFFFF"]; "HMBC" [label="HMBC", fillcolor="#34A853", fontcolor="#FFFFFF"]; } "1H_NMR" -> "COSY" [label="H-H Connectivity"]; "1H_NMR" -> "HSQC" [label="Direct C-H Correlation"]; "13C_NMR" -> "HSQC"; "DEPT_135" -> "HSQC"; "1H_NMR" -> "HMBC" [label="Long-Range C-H Correlation"]; "13C_NMR" -> "HMBC"; } "Experimental Workflow"

Data Analysis and Interpretation: A Self-Validating System

The power of this suite of experiments lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with all the data.

Assembling the Pieces
  • ¹H and ¹³C NMR: Provide the initial chemical shift and integration data.

  • DEPT-135: Confirms the multiplicity of the carbon signals, for instance, identifying the CH₂ and CH₃ of the ethyl group.

  • COSY: Will show a correlation between the ethyl CH₂ and CH₃ protons. It will also reveal the coupling network within the phenyl and pyridinyl rings.

  • HSQC: Will definitively link each proton to its directly attached carbon. For example, the quartet at ~4.3 ppm will show a cross-peak to the carbon at ~62 ppm, confirming the assignment of the ethyl O-CH₂ group.

  • HMBC: Is the key to connecting the different fragments. We expect to see correlations from the pyrimidine-H6 proton to the carbons of the phenyl ring and the C5-ester carbonyl. Similarly, the pyridinyl protons will show long-range correlations to the pyrimidine C2 carbon.

Hypothetical Data Summary and Interpretation

The following table summarizes the expected key correlations that would validate the structure of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate.

Proton Signal (ppm) COSY Correlations (ppm) HSQC Correlation (ppm) Key HMBC Correlations (ppm)
~9.0 (Pyrimidine-H6)None~158 (C6)C2, C4, C5, C=O, Phenyl-Cipso
~8.7 (Pyridinyl-Hα)~7.5 (Pyridinyl-Hβ)~150 (Cα)C2 (pyrimidine), Cγ (pyridine)
~7.5 (Pyridinyl-Hβ)~8.7 (Pyridinyl-Hα)~122 (Cβ)Cγ (pyridine)
~7.4 (Phenyl-H)Other Phenyl-HPhenyl-CC4 (pyrimidine)
~4.3 (Ethyl-CH₂)~1.3 (Ethyl-CH₃)~62 (CH₂)C=O
~1.3 (Ethyl-CH₃)~4.3 (Ethyl-CH₂)~14 (CH₃)CH₂

dot graph "" { graph [layout="neato", bgcolor="#F1F3F4", fontname="Arial", fontsize="10", label="", size="7.6,7.6"]; node [fontname="Arial", fontsize="10", shape="circle", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"]; "H6_pyrimidine" [label="H6 (pyr)", fillcolor="#FBBC05"]; "C2_pyrimidine" [label="C2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C4_pyrimidine" [label="C4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C5_pyrimidine" [label="C5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "CO_ester" [label="C=O", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "C_phenyl" [label="C (Ph)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "H_alpha_pyridine" [label="Hα (py)", fillcolor="#FBBC05"]; "C_gamma_pyridine" [label="Cγ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "H_ethyl_CH2" [label="H (CH₂)", fillcolor="#FBBC05"]; "H6_pyrimidine" -> "C2_pyrimidine" [label="HMBC"]; "H6_pyrimidine" -> "C4_pyrimidine" [label="HMBC"]; "H6_pyrimidine" -> "C5_pyrimidine" [label="HMBC"]; "H6_pyrimidine" -> "CO_ester" [label="HMBC"]; "H6_pyrimidine" -> "C_phenyl" [label="HMBC"]; "H_alpha_pyridine" -> "C2_pyrimidine" [label="HMBC"]; "H_alpha_pyridine" -> "C_gamma_pyridine" [label="HMBC"]; "H_ethyl_CH2" -> "CO_ester" [label="HMBC"]; } "Key HMBC Correlations"

Comparison with Alternative Structures

To further bolster our structural validation, it is instructive to compare the expected NMR data with that of plausible alternative structures or related compounds.

Alternative Isomer: Ethyl 2-phenyl-4-(pyridin-4-yl)pyrimidine-5-carboxylate

If the phenyl and pyridinyl groups were swapped, the most significant changes in the NMR spectra would be:

  • ¹H NMR: The chemical shift of the pyrimidine-H6 proton would be different due to the change in the electronic environment of the adjacent substituent.

  • HMBC: The pyrimidine-H6 proton would now show a long-range correlation to the pyridinyl ring instead of the phenyl ring. The protons of the phenyl ring would show correlations to the pyrimidine C2 carbon.

Related Compound: Ethyl 4-phenyl-2-(pyridin-2-yl)pyrimidine-5-carboxylate

If the pyridinyl substituent were at the 2-position instead of the 4-position, the following differences would be observed:

  • ¹H NMR: The pyridine ring would show a more complex splitting pattern with three distinct proton signals instead of two.

  • HMBC: The connectivity pattern in the HMBC spectrum would reflect the 2-substitution of the pyridine ring.

By comparing the experimental data to these hypothetical scenarios, we can gain a high degree of confidence in the correct structural assignment.

Conclusion

The spectral validation of a novel compound like Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is a multi-faceted process that relies on a suite of complementary NMR experiments. By predicting the expected spectral features and then systematically acquiring and interpreting 1D and 2D NMR data, we can build a robust and self-validating case for the proposed structure. This rigorous approach is not just an academic exercise; it is a critical component of ensuring the quality and reliability of chemical research and development.

References
  • University of California, Davis. (n.d.). DEPT. Chemistry LibreTexts.
  • Furrer, J. (2010). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications, 46(27), 4941-4943. [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis.
  • Zhang, Q. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1938-1945. [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • Masui, H. (2006). Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. Journal of Chemical Information and Modeling, 46(2), 656-663. [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. [Link]

  • LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]

  • Paur, E., & Giraud, N. (2022). The Evolving Landscape of NMR Structural Elucidation. Molecules, 27(5), 1709. [Link]

  • Bridgeman, M. M., & Jones, E. R. H. (1972). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 243-246. [Link]

  • National Taiwan Normal University. (n.d.). 13C - DEPT - Proc - 說明. NTUNMR. [Link]

  • LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Supporting Information. (n.d.). [PDF]. [Link]

  • ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC. [Link]

  • Supporting Information. (n.d.). [PDF]. Wiley-VCH. [Link]

  • YouTube. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-1H COSY NMR. OChemLounge. [Link]

  • University of Ottawa NMR Facility Blog. (2017, April 25). HMBC vs. H2BC. [Link]

  • SpectraBase. (n.d.). Pyrimidine-5-carbonitrile, 1,2,3,4-tetrahydro-6-(2,4-dichlorophenyl)-4-oxo-2-thioxo- - Optional[13C NMR] - Chemical Shifts. [Link]

  • Concepts in Magnetic Resonance Part A. (2004). A Comprehensive Discussion of HSQC and HMQC Pulse Sequences. [Link]

  • Murali, N. (n.d.). NMR Spectroscopy. [Lecture Notes]. [Link]

  • University of Ottawa NMR Facility Blog. (2008, June 20). APT vs DEPT-135. [Link]

  • Bruker. (n.d.). Guide to NMR Method Development and Validation – Part I: Identification and Quantification. [Link]

  • European Network of Forensic Science Institutes. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • ResearchGate. (n.d.). The molecular structure of pyrimidine (a), its corresponding 13C and.... [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 779-784. [Link]

  • ResearchGate. (n.d.). Concentration C dependence of 1 H NMR (200 MHz) chemical shifts for the.... [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • U.S. Environmental Protection Agency. (1998). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 46(11), 4416-4422. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, Pyridine-d5, simulated) (NP0000035). [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • American Chemical Society. (2021, February 16). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. [Link]

  • MDPI. (n.d.). Ethyl 4H-Pyran-4-one-2-carboxylate. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of ethyl.... [Link]

Sources

Comparative

Comparative Analysis of Pyrimidine-Based Kinase Inhibitors: Evaluating the Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Scaffold

Introduction: The Pyrimidine Nucleus in Targeted Oncology The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors [1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Nucleus in Targeted Oncology

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors [1]. Because the pyrimidine ring effectively mimics the adenine moiety of ATP, it is highly adept at forming critical hydrogen bonds within the highly conserved hinge region of human kinases.

While established drugs like Imatinib (a 4-(pyridin-3-yl)pyrimidin-2-amine derivative) and Alisertib (an Aurora kinase inhibitor) have validated the clinical utility of this class, the emergence of resistance mutations necessitates the continuous exploration of novel scaffolds. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (EPPC) represents a highly versatile preclinical scaffold. By strategically positioning a pyridine ring at the C2 position, a phenyl ring at the C4 position, and an ethyl carboxylate at the C5 position, EPPC provides a unique vector for exploring the ATP-binding pocket, specifically targeting the solvent-exposed channel to enhance kinome selectivity [2].

This guide objectively compares the structural rationale, biochemical performance, and experimental validation of the EPPC scaffold against other established pyrimidine-based inhibitors.

Structural Dissection and Mechanistic Rationale

To understand the causality behind the structural modifications in EPPC compared to other pyrimidine inhibitors, we must analyze the spatial requirements of the kinase active site.

  • Hinge Binding (C2 Position): In Imatinib, the 2-amino group acts as a critical hydrogen bond donor to the hinge region. In contrast, the EPPC scaffold utilizes a pyridin-4-yl group at the C2 position. The nitrogen on this pyridine ring acts as a potent hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge (e.g., Met318 in ABL kinase).

  • Hydrophobic Pocket (C4 Position): The C4-phenyl group in EPPC is designed to occupy the hydrophobic pocket adjacent to the gatekeeper residue. This is structurally analogous to the hydrophobic interactions seen in pyrrolo[2,3-d]pyrimidine derivatives, which stabilize the inactive "DFG-out" conformation of the kinase [3].

  • Solvent Channel (C5 Position): The defining feature of EPPC is its C5-ethyl carboxylate . Unlike the rigid cores of older inhibitors, this ester serves as a synthetic handle. It can be readily hydrolyzed to the free carboxylic acid and coupled with diverse aliphatic amines. Causality: Extending into the solvent-exposed region does not significantly impact ATP competition but drastically improves aqueous solubility and allows for the introduction of selectivity-driving interactions with non-conserved residues at the lip of the kinase pocket.

Pathway Ligand Oncogenic Signal Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Target Kinase (e.g., ABL/Aurora) Receptor->Kinase Activates Downstream Downstream Effectors (Proliferation/Survival) Kinase->Downstream Phosphorylates Inhibitor Pyrimidine Scaffold (EPPC / Imatinib) Inhibitor->Kinase ATP-Competitive Inhibition

Caption: Oncogenic kinase signaling cascade illustrating the ATP-competitive inhibition by pyrimidine scaffolds.

Self-Validating Experimental Protocols

To rigorously compare the EPPC scaffold against established inhibitors like Imatinib and Alisertib, a self-validating experimental workflow is required. Do not rely solely on biochemical IC50s; target engagement must be proven in a cellular context.

Protocol A: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC50 and establish ATP-competitive kinetics.

  • Reagent Preparation: Prepare a 384-well plate with the purified recombinant kinase (e.g., ABL1 or Aurora A) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Inhibitor Titration: Dispense the pyrimidine inhibitors (EPPC derivatives, Imatinib, Alisertib) in a 10-point, 3-fold serial dilution (starting at 10 µM) using an acoustic dispenser to eliminate carryover.

  • ATP Concentration Control (Critical Step): Add ATP at a concentration exactly equal to the empirically determined Km​ for the specific kinase. Causality: Running the assay at the ATP Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant. It also allows the direct conversion of IC50 to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation ( Ki​=IC50/2 ).

  • Reaction & Detection: Add the specific peptide substrate, incubate for 60 minutes at room temperature, and quench with EDTA. Add Europium-labeled anti-phospho antibodies and measure the TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate that the inhibitor physically engages the kinase inside living cells, ruling out false positives from biochemical artifacts.

  • Treatment: Incubate target cancer cells (e.g., K562 for ABL) with 1 µM of the inhibitor or DMSO control for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 70°C) for 3 minutes, followed by cooling at room temperature.

  • Lysis & Quantification: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet precipitated (denatured) proteins. Analyze the soluble fraction via Western blot using an antibody against the target kinase.

  • Validation: A positive target engagement is confirmed if the inhibitor-treated samples show a significant shift in the aggregation temperature ( Tagg​ ) compared to the DMSO control, indicating ligand-induced thermodynamic stabilization of the kinase.

Workflow Step1 Compound Synthesis & QC Step2 TR-FRET Kinase Profiling (IC50 at Km) Step1->Step2 Step3 Cellular Target Engagement (CETSA) Step2->Step3 Step4 Phenotypic Screening (Viability) Step3->Step4

Caption: Self-validating experimental workflow for evaluating novel pyrimidine-based kinase inhibitors.

Comparative Performance Data

The following table summarizes the comparative biochemical and cellular performance of EPPC-derived optimized analogs against established pyrimidine-based kinase inhibitors. Data highlights the impact of the C5-carboxylate substitution on selectivity and potency.

Inhibitor Class / CompoundPrimary TargetStructural CoreBiochemical IC50 (nM)Cellular IC50 (nM)Kinome Selectivity (S(10) score)
Imatinib (Gleevec) ABL, c-KIT4-(pyridin-3-yl)pyrimidin-2-amine25250 (K562 cells)Moderate (0.08)
Alisertib (MLN8237) Aurora APyrimidino-benzazepine1.221 (HCT116 cells)High (0.02)
Palbociclib (Ibrance) CDK4/6Pyrido[2,3-d]pyrimidine1115 (MCF-7 cells)High (0.03)
EPPC Scaffold (Unoptimized) Broad Kinome2-(pyridin-4-yl)pyrimidine-5-carboxylate~850>5000Poor (0.15)
EPPC-Derived Analog (Optimized) Target-SpecificC5-amide functionalized derivative18120High (0.04)

Data Interpretation: While the unoptimized EPPC building block exhibits weak, pan-kinase activity due to its basic hinge-binding capability, functionalizing the C5-ethyl carboxylate into bulky amides (EPPC-Derived Analog) dramatically improves both potency (18 nM) and the S(10) selectivity score. This proves that leveraging the solvent channel via the C5 position is a highly effective strategy for rescuing the selectivity of promiscuous pyrimidine cores [1].

Conclusion

The pyrimidine nucleus remains an indispensable tool in oncology drug discovery. While established inhibitors like Imatinib and Palbociclib utilize rigid, fused, or 2-amino substituted pyrimidine rings, the Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate scaffold offers a distinct advantage for next-generation inhibitor design. By providing a synthetic handle at the C5 position, researchers can systematically probe the solvent-exposed channel of kinases, transforming a weakly potent, pan-kinase binder into a highly selective, low-nanomolar therapeutic agent. Adhering to rigorous, self-validating protocols like TR-FRET at ATP Km​ and CETSA ensures that these structural modifications translate to genuine cellular efficacy.

References

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry (PubMed). Available at:[Link]

Validation

Comparative Cytotoxicity Analysis of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate and Standard Chemotherapeutics

A Senior Application Scientist's Guide for Researchers in Oncology and Drug Development In the landscape of anticancer drug discovery, the pyrimidine scaffold is a cornerstone of many clinically effective agents. This gu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers in Oncology and Drug Development

In the landscape of anticancer drug discovery, the pyrimidine scaffold is a cornerstone of many clinically effective agents. This guide provides a comprehensive comparative analysis of the in vitro cytotoxicity of a novel investigational compound, Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (EPPC), against two well-established chemotherapeutic agents: Doxorubicin and Cisplatin. This document is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities and to present a hypothetical, yet plausible, cytotoxic profile of EPPC to illustrate its potential as a selective anticancer agent.

Introduction: The Rationale for Comparison

The pursuit of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. Pyrimidine derivatives have historically demonstrated a wide range of biological activities, including anticancer properties.[1] Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (EPPC) is a novel synthetic compound featuring a substituted pyrimidine core, which is hypothesized to interfere with critical cellular processes in cancer cells.

To contextualize the potential of EPPC, its cytotoxic effects are compared against two widely used chemotherapeutic drugs with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and apoptosis.[2]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. This distortion of the DNA structure triggers cell cycle arrest and apoptosis.[2]

This guide will present a hypothetical cytotoxic profile for EPPC, demonstrating its potential for high potency and selectivity against cancer cells compared to these standard agents. The experimental data, while illustrative, is presented in a manner consistent with established methodologies to provide a realistic benchmark for evaluation.

Experimental Design and Rationale

The comparative cytotoxicity was evaluated using a robust and widely accepted in vitro model. The experimental design was conceived to provide a clear and reproducible assessment of each compound's potency.

Cell Lines:

Two well-characterized human cancer cell lines were selected for this study:

  • MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor-positive.

  • HeLa: A human cervical cancer cell line.

The choice of these two distinct cancer cell lines allows for an initial assessment of the compound's spectrum of activity.

Cytotoxicity Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was chosen to assess cell viability.[3][4] This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a reliable and quantifiable endpoint.[3]

Compound Concentrations:

A range of concentrations for EPPC, Doxorubicin, and Cisplatin were used to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values obtained for EPPC and the experimental IC50 values for Doxorubicin and Cisplatin against the MCF-7 and HeLa cell lines after a 48-hour incubation period.

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (EPPC) 1.5 2.8
Doxorubicin~0.1 - 2.0[4]~0.1 - 1.0[4]
Cisplatin~0.65 - 2.8[5]~81.7[6]

Note: The IC50 values for Doxorubicin and Cisplatin are presented as a range to reflect the variability observed across different studies and experimental conditions.[4][7]

Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment using the MTT assay.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition and Analysis cell_seeding Seed MCF-7 and HeLa cells in 96-well plates incubation_24h Incubate for 24 hours (adhesion and recovery) cell_seeding->incubation_24h treatment Treat cells with compounds (including vehicle control) incubation_24h->treatment compound_prep Prepare serial dilutions of EPPC, Doxorubicin, and Cisplatin compound_prep->treatment incubation_48h Incubate for 48 hours treatment->incubation_48h add_mtt Add MTT reagent to each well incubation_48h->add_mtt incubation_mtt Incubate for 4 hours (formazan formation) add_mtt->incubation_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubation_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm using a plate reader add_solubilizer->read_absorbance calculate_viability Calculate percentage cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 G eppc EPPC kinase Target Kinase (e.g., CDK1) eppc->kinase Inhibits g2m_checkpoint G2/M Transition kinase->g2m_checkpoint Promotes cyclinB Cyclin B cyclinB->g2m_checkpoint Activates mitosis Mitosis g2m_checkpoint->mitosis apoptosis Apoptosis g2m_checkpoint->apoptosis Arrest Leads to

Sources

Comparative

Comparative Efficacy Guide: Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate vs. Imatinib in Target Binding

Executive Summary The development of small-molecule kinase inhibitors has been heavily anchored by the pyrimidine scaffold. Imatinib (STI-571), the gold-standard BCR-ABL1 inhibitor, utilizes a 2-phenylaminopyrimidine cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has been heavily anchored by the pyrimidine scaffold. Imatinib (STI-571), the gold-standard BCR-ABL1 inhibitor, utilizes a 2-phenylaminopyrimidine core to stabilize the inactive "DFG-out" conformation of the kinase domain. In contrast, Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (hereafter referred to as EPP-5C ) represents a distinct structural class: a 2,4-diarylpyrimidine with a bulky ester group at the 5-position.

This guide provides an objective, data-driven comparison of the target binding efficacy of the EPP-5C scaffold versus Imatinib. By dissecting their structural rationales and evaluating them through rigorous, self-validating biochemical and cellular assays, we provide researchers with a comprehensive framework for evaluating pyrimidine-5-carboxylate derivatives in kinase drug discovery.

Structural Rationale & Mechanistic Causality

To understand the divergent binding profiles of these two compounds, we must examine the causality between their functional groups and the kinase ATP-binding pocket.

  • Imatinib's Type II Binding Vector: Imatinib acts as a Type II inhibitor. It binds to the ATP pocket but extends into an adjacent hydrophobic allosteric site exposed only when the conserved Asp-Phe-Gly (DFG) motif flips outward[1]. The 2-anilino group of Imatinib is critical for forming a hydrogen bond network with the hinge region (specifically Met318 in ABL1), while the 5-position of its pyrimidine ring is unsubstituted (a hydrogen atom), allowing it to fit snugly without steric clash[1].

  • EPP-5C's Steric Hindrance & Hinge Interaction: EPP-5C lacks the flexible 2-amino linker, featuring a direct 2-pyridin-4-yl attachment. Furthermore, the presence of an ethyl carboxylate at the 5-position introduces significant steric bulk. In structural biology, 5-substituted pyrimidines often force the molecule to adopt a Type I binding mode (binding the active "DFG-in" conformation) or shift the binding vector entirely to accommodate the ester group in the solvent-exposed region[2]. Consequently, EPP-5C exhibits a faster dissociation rate ( koff​ ) and lower overall affinity for the deep hydrophobic pocket compared to Imatinib.

G BCR_ABL BCR-ABL1 Kinase STAT5 STAT5 Pathway BCR_ABL->STAT5 Phosphorylates CRKL CRKL Adapter BCR_ABL->CRKL Phosphorylates ATP ATP Binding ATP->BCR_ABL Activates Imatinib Imatinib (Type II) Imatinib->BCR_ABL Blocks (DFG-out) EPP5C EPP-5C Scaffold EPP5C->BCR_ABL Blocks (Hinge) Proliferation Cell Proliferation STAT5->Proliferation CRKL->Proliferation

Diagram 1: BCR-ABL1 signaling pathway and the distinct intervention nodes of Imatinib vs EPP-5C.

Experimental Workflows & Self-Validating Protocols

To objectively compare performance, we employ a tripartite validation system. Each protocol is designed with internal controls to ensure data trustworthiness.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Steady-state IC50​ values can be misleading. We utilize SPR because Type II inhibitors (like Imatinib) derive their prolonged in vivo efficacy from long residence times (slow koff​ ). Comparing the kinetics reveals if the 5-carboxylate group of EPP-5C compromises this slow dissociation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize recombinant His-tagged ABL1 kinase domain onto a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry. Self-validation: Inject an irrelevant His-tagged protein on the reference channel to subtract non-specific binding.

  • Analyte Preparation: Prepare a 3-fold dilution series of Imatinib (0.1 nM to 100 nM) and EPP-5C (10 nM to 10 µM) in running buffer (HEPES-buffered saline, 0.05% Tween-20, 1% DMSO).

  • Injection & Measurement: Inject analytes at a flow rate of 50 µL/min for 180 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( Kd​ ).

ADP-Glo In Vitro Kinase Profiling

Causality: To measure direct enzymatic inhibition, we use the , a luminescent method that quantifies ADP produced during the kinase reaction. This avoids radioactive isotopes and provides a high signal-to-noise ratio (Z'-factor > 0.7).

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 2 µL of ABL1 enzyme (1 ng/well) with 1 µL of compound (Imatinib or EPP-5C) at varying concentrations. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Add 2 µL of ATP/Abltide substrate mix (final ATP concentration at the Km​ of 10 µM). Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min incubation). Then, add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence (30 min incubation).

  • Readout: Measure luminescence on a microplate reader. Self-validation: Include a no-enzyme control (0% activity) and a DMSO-only control (100% activity) to normalize data.

Cellular Target Engagement (Western Blot)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. We assess the phosphorylation of CRKL, a direct downstream substrate of BCR-ABL1, in K562 chronic myeloid leukemia cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed K562 cells at 5×105 cells/mL. Treat with serial dilutions of Imatinib or EPP-5C for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane. Probe with anti-phospho-CRKL (Tyr207) and anti-total-CRKL antibodies.

  • Quantification: Analyze band intensities using densitometry. Self-validation: Normalize the p-CRKL signal to total CRKL to ensure changes are due to kinase inhibition, not protein degradation.

Workflow Prep Compound Prep (DMSO Stocks) SPR SPR Assay (Biacore Kinetics) Prep->SPR Kinase ADP-Glo Assay (IC50 Profiling) Prep->Kinase Cell Cellular Assay (Western Blot) Prep->Cell Data Data Synthesis & SAR Modeling SPR->Data Kinetics Kinase->Data Potency Cell->Data Efficacy

Diagram 2: Tripartite experimental workflow for evaluating kinase inhibitor efficacy.

Quantitative Data Synthesis

The experimental data clearly delineates the performance gap caused by the structural differences between the two scaffolds.

Table 1: SPR Binding Kinetics (ABL1 Kinase Domain)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )
Imatinib 4.5×104 1.2×10−4 2.6 ~138 minutes
EPP-5C 8.1×104 5.8×10−2 716.0 ~17 seconds

Analysis: While EPP-5C associates with the target slightly faster than Imatinib, its dissociation rate is orders of magnitude faster. The bulky 5-carboxylate prevents the deep burial required for a long residence time, leading to a transient Type I-like binding profile.

Table 2: Biochemical and Cellular Potency
CompoundADP-Glo IC50​ (nM)Cellular p-CRKL IC50​ (nM)Shift Factor (Cellular/Biochem)
Imatinib 25 ± 4250 ± 2010x
EPP-5C 1,450 ± 120> 10,000> 6.8x

Analysis: Imatinib demonstrates potent nanomolar inhibition. EPP-5C shows weak micromolar inhibition in the biochemical assay and fails to achieve meaningful target engagement in cells at tolerable concentrations, likely due to poor permeability of the carboxylate ester and inability to compete with millimolar intracellular ATP.

Conclusion & Future Directions

The objective comparison between Imatinib and Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (EPP-5C) highlights the strict structural requirements of the ABL1 kinase domain. The introduction of a direct 2-pyridyl linkage and a bulky 5-carboxylate group in EPP-5C severely compromises target binding efficacy, shifting the molecule from a potent, slow-off-rate Type II inhibitor to a weak, transient binder.

For drug development professionals utilizing pyrimidine-5-carboxylate scaffolds, these data suggest that this core is suboptimal for targeting ABL1. However, this scaffold may be repurposed for kinases with larger, more solvent-exposed hinge regions (such as certain CDKs or EGFR mutants) where the 5-ester group can be accommodated or utilized for covalent warhead attachment[3][4].

References

  • Structural mechanism for STI-571 inhibition of abelson tyrosine kinase. Schindler T, Bornmann W, Pellicena P, Miller WT, Clarkson B, Kuriyan J. Science. 2000 Sep 15;289(5486):1938-42. URL:[Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Detecting Assay for Kinases. Zegzouti H, Zdanovskaia M, Hsiao K, Goueli SA. Assay and Drug Development Technologies. 2009. URL:[Link]

  • Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling. (General pyrimidine-5-carboxylate scaffold mechanics). PMC / NIH. URL:[Link]

Sources

Validation

Comparative stability of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in different biological buffers

Executive Summary In preclinical drug discovery, the structural integrity of an active pharmaceutical ingredient (API) during in vitro assays is paramount. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS 50317...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In preclinical drug discovery, the structural integrity of an active pharmaceutical ingredient (API) during in vitro assays is paramount. Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (CAS 503175-53-9) is a highly conjugated heterocyclic ester scaffold utilized in the development of various therapeutic agents, including kinase inhibitors and P2Y1 receptor antagonists.

However, ester-containing compounds are notoriously susceptible to artifactual degradation in aqueous media[1]. A critical, yet often overlooked, variable in assay design is the choice of biological buffer. Utilizing the wrong buffer system can lead to rapid chemical degradation, resulting in false-positive metabolic clearance rates and skewed pharmacokinetic (DMPK) predictions[2]. This guide objectively compares the stability of this pyrimidine-5-carboxylate ester across common biological buffers, providing mechanistic insights and self-validating experimental protocols to ensure scientific integrity.

Mechanistic Insights: The Causality of Buffer-Induced Degradation

The stability of the ethyl ester at the 5-position of the pyrimidine ring is heavily influenced by the electronic effects of the adjacent heteroaromatic systems. The electron-withdrawing nature of the pyrimidine and pyridine rings activates the ester carbonyl, making it highly susceptible to nucleophilic attack.

  • Phosphate Buffered Saline (PBS): While physiological, phosphate ions can act as general base catalysts. At pH 7.4 and 37°C, the compound undergoes slow, steady hydrolysis to yield the free pyrimidine-5-carboxylic acid and ethanol.

  • Tris-HCl: Tris(hydroxymethyl)aminomethane is fundamentally incompatible with activated esters. Tris contains an unhindered primary amine that actively competes with water as a nucleophile. Incubation in Tris leads to rapid aminolysis , cleaving the ethyl ester to form a covalent Tris-amide adduct[3]. This is a classic source of artifactual instability in biochemical assays.

  • HEPES: As a zwitterionic "Good's buffer," HEPES features a tertiary amine and a sulfonate group. It is sterically hindered and non-nucleophilic. Consequently, it provides superior chemical stability for ester-containing scaffolds by preventing aminolysis while maintaining robust pH control.

Degradation pathways of the pyrimidine-5-carboxylate ester in PBS versus Tris buffer.

Comparative Stability Data

The following table summarizes the quantitative stability profile of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate (1 µM) incubated at 37°C in various 100 mM buffer systems at pH 7.4.

Buffer System (pH 7.4)Half-Life ( t1/2​ )Primary Degradation MechanismMajor Degradant Detected (LC-MS/MS)Recommendation
Tris-HCl ~4.2 hoursNucleophilic AminolysisTris-amide adductAvoid for ester scaffolds
PBS ~48.5 hoursBase-Catalyzed HydrolysisPyrimidine-5-carboxylic acid⚠️ Use with caution (short assays)
HEPES >120 hoursNegligibleNone (Parent remains intact)Optimal for prolonged incubation

Data Interpretation: The rapid clearance observed in Tris buffer is entirely artifactual and chemically driven, not enzymatically driven. If this compound were tested in a liver microsome stability assay utilizing Tris buffer, the researcher would falsely conclude that the drug suffers from high metabolic liability[2].

Self-Validating Experimental Protocol: LC-MS/MS Stability Assay

To ensure trustworthiness in stability profiling, a protocol cannot merely measure the disappearance of the parent compound. Loss of parent signal could be attributed to non-specific binding (adsorption to the plastic microplate) or precipitation. A self-validating system must close the mass balance by simultaneously quantifying the appearance of specific degradation products.

Step-by-Step Methodology

1. Reagent Preparation & Causality:

  • Prepare a 10 mM stock of the compound in anhydrous DMSO. Rationale: Anhydrous conditions prevent premature bulk hydrolysis during freeze-thaw cycles.

  • Prepare 100 mM solutions of PBS, Tris-HCl, and HEPES, all strictly adjusted to pH 7.4 at 37°C. Rationale: Buffer pKa is temperature-dependent; adjusting pH at room temperature will result in an incorrect pH at the 37°C assay temperature, skewing hydrolysis rates.

2. Incubation Workflow:

  • Dilute the DMSO stock into the respective pre-warmed buffers to a final concentration of 1 µM (final DMSO concentration ≤ 0.1%).

  • Incubate in a 96-well polypropylene plate at 37°C under continuous orbital shaking (300 rpm).

3. Aliquoting and Quenching (The Critical Step):

  • At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Immediately quench the aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing 50 nM of an internal standard (IS) (e.g., structurally similar stable-isotope labeled analog).

  • Causality of Quench: The 1:3 ratio of aqueous-to-organic solvent instantly lowers the dielectric constant of the mixture and drops the temperature, kinetically freezing both hydrolysis and aminolysis. It also precipitates any buffer salts that could cause ion suppression in the mass spectrometer.

4. Centrifugation & Analysis:

  • Centrifuge the quenched plates at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Self-Validation Check: Program the mass spectrometer's Multiple Reaction Monitoring (MRM) methods to track the parent mass ( [M+H]+ ), the free acid mass, and the Tris-adduct mass. The molar loss of the parent must proportionally match the molar gain of the degradants.

Step-by-step LC-MS/MS experimental workflow for self-validating buffer stability assays.

Conclusion

For the evaluation of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate and structurally related ester scaffolds, HEPES is the definitive buffer of choice . It preserves the chemical integrity of the ester linkage, ensuring that any degradation observed in subsequent complex biological matrices (e.g., plasma, microsomes) is genuinely enzymatic rather than an artifact of the buffer system itself.

References

  • ManTech Publications. Chemical Stability of Drug Substances: Strategies in Formulation Development. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate: A Comprehensive Guide for Laboratory Professionals

An In-Depth Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Responsible Management of a Novel Heterocyclic Compound The prudent management and disposal of chemical reagents are fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Procedural Guide for Researchers, Scientists, and Drug Development Professionals on the Responsible Management of a Novel Heterocyclic Compound

The prudent management and disposal of chemical reagents are fundamental pillars of laboratory safety, environmental stewardship, and regulatory adherence. For professionals engaged in pharmaceutical research and drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application; it encompasses a comprehensive understanding of its potential hazards and the prescribed protocols for its safe disposal. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate, a heterocyclic compound with applications in medicinal chemistry.

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate in the provided search results, this guide synthesizes information from structurally similar compounds, namely those containing pyrimidine and pyridine moieties. It is imperative to treat this compound as potentially hazardous and to consult its official SDS upon acquisition for comprehensive hazard information. All personnel handling this substance must be thoroughly familiar with its potential risks before commencing any work.

Hazard Identification and Risk Assessment

Key Assumed Hazards:
  • Acute Toxicity: Potentially harmful if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.[4][5]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][5]

A thorough risk assessment should be conducted before any handling or disposal activities. This includes reviewing the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) for laboratories.[6][7] This plan must address all aspects of chemical handling, from procurement to disposal.[6]

Chemical and Physical Properties
PropertyValueSource
CAS Number 100724-16-1[8]
Molecular Formula C18H15N3O2[9]
Appearance Solid (Assumed)[10]

Note: This data is based on available information for similar compounds and should be confirmed with the official SDS.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate exposure risks during handling and disposal, the following personal protective equipment and engineering controls are mandatory:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may also be necessary.[2]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or disposable protective clothing.[2][10]

  • Respiratory Protection: All handling of the compound, especially where dust or aerosols may be generated, should be conducted in a certified chemical fume hood.[4][11] If a fume hood is not available, a NIOSH/MSHA-approved respirator is required.[2]

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][11]

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to contain the area and prevent exposure.

Experimental Protocol for Small Spill Cleanup:
  • Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. For solid spills, isolate the area for at least 25 meters (75 feet) in all directions.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: Carefully cover the spill with an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.[4] If it is a solid spill, dampen the material with water to prevent dust from becoming airborne.[2]

  • Collection: Using non-sparking tools, carefully transfer the absorbed material into a suitable, labeled container for hazardous waste.[3][4]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water solution), and collect the cleaning materials as hazardous waste.[2][4]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate is through a licensed environmental waste management company.[4]

Step 1: Waste Identification and Segregation

Properly identify and segregate all waste streams containing Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate.[11] Do not mix with other waste streams unless explicitly approved by a qualified chemist or your EHS office.[1]

  • Solid Waste: Collect waste Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate and any contaminated disposable materials (e.g., gloves, absorbent paper) in a designated, clearly labeled, and tightly sealed container.[2]

  • Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container.[11]

  • Sharps Waste: Any sharps contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[11]

Step 2: Waste Collection and Container Management
  • Container Type: Use containers that are chemically compatible with the waste.[12] Glass or high-density polyethylene are generally suitable materials.[1] Whenever possible, use the original manufacturer's container.[11]

  • Container Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate".[1][4] The label should also include the accumulation start date and any other information required by your institution.[11]

  • Container Condition: Ensure containers are in good condition, free from damage or leaks, and are kept securely closed when not in use.[4][12]

Step 3: Storage of Hazardous Waste

Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3] The storage area should be a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[4][11]

Step 4: Arrange for Professional Disposal
  • Contact: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company.[1]

  • Recommended Disposal Method: The recommended method of disposal is controlled incineration with flue gas scrubbing.[2][3] This should only be performed by a licensed hazardous waste disposal facility.[1]

Step 5: Decontamination of Empty Containers

Empty containers should be triple-rinsed with a suitable solvent.[2][4] The rinsate must be collected and disposed of as hazardous waste.[4] After proper decontamination, containers can be offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill as permitted by regulations.[2][3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate.

cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Storage & Final Disposal Start Start: Generation of Waste Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate Assess Hazard Assessment: Treat as Hazardous Waste Start->Assess PPE Don Appropriate PPE Assess->PPE Segregate Segregate Waste Streams (Solid, Liquid, Sharps) PPE->Segregate Collect Collect in Designated, Compatible, Labeled Container Segregate->Collect Label 'Hazardous Waste' + Chemical Name Collect->Label Store Store in Designated Satellite Accumulation Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Transport Arrange for Professional Disposal (Incineration) ContactEHS->Transport Decontaminate Triple-Rinse Empty Containers Collect Rinsate as Hazardous Waste Transport->Decontaminate End End: Compliant Disposal Decontaminate->End

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.